molecular formula C7H4BrClN2 B15067160 8-Bromo-2-chloroimidazo[1,2-a]pyridine

8-Bromo-2-chloroimidazo[1,2-a]pyridine

Cat. No.: B15067160
M. Wt: 231.48 g/mol
InChI Key: WUWBOROXAZKTAL-UHFFFAOYSA-N
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Description

8-Bromo-2-chloroimidazo[1,2-a]pyridine is a high-value chemical building block designed for advanced medicinal chemistry and drug discovery research. Its distinct reactivity, featuring both bromo and chloro substituents on the imidazo[1,2-a]pyridine scaffold, makes it an exceptionally versatile intermediate for sequential functionalization via cross-coupling and nucleophilic substitution reactions. This compound is primarily utilized in the synthesis of novel molecular probes and potential therapeutic agents. The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, known for conferring significant biological activity. Specifically, this scaffold is a key intermediate in the development of inhibitors targeting phosphoinositide 3-kinase alpha (PI3Kα), a critical protein in cancer cell proliferation and survival . Researchers employ this bromo- and chloro-functionalized intermediate to introduce diverse aromatic and heteroaromatic systems at the 8-position and various amine moieties at the 2-position, enabling extensive structure-activity relationship (SAR) studies to optimize potency and selectivity . Beyond oncology, the imidazo[1,2-a]pyridine motif demonstrates broad potential, with derivatives showing promising in vitro antimicrobial activity against a range of bacterial and fungal strains . Furthermore, this scaffold is being actively investigated for the development of new anti-tuberculosis agents that target the cytochrome bcc complex of Mycobacterium tuberculosis . The synthetic utility of 8-Bromo-2-chloroimidazo[1,2-a]pyridine, combined with the proven pharmacological relevance of its parent scaffold, makes it an indispensable tool for researchers designing the next generation of small-molecule therapeutics. Please note: This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4BrClN2

Molecular Weight

231.48 g/mol

IUPAC Name

8-bromo-2-chloroimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrClN2/c8-5-2-1-3-11-4-6(9)10-7(5)11/h1-4H

InChI Key

WUWBOROXAZKTAL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)Cl

Origin of Product

United States

Foundational & Exploratory

Chemical structure of 8-bromo-2-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical structure, synthesis, and reactivity profile of 8-bromo-2-chloroimidazo[1,2-a]pyridine . It is designed for medicinal chemists and process scientists requiring a deep understanding of this scaffold's utility in drug discovery.

Executive Summary

8-Bromo-2-chloroimidazo[1,2-a]pyridine (CAS: 1260902-12-2) is a densely functionalized bicyclic heterocycle serving as a high-value scaffold in medicinal chemistry. It belongs to the imidazo[1,2-a]pyridine class, a "privileged structure" found in commercial drugs such as Zolpidem (GABA


 agonist) and Alpidem  (anxiolytic).[1]

This specific analog is distinguished by its orthogonal halogenation pattern:

  • C8-Bromine: A highly reactive handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C2-Chlorine: A latent electrophilic site that offers tunable reactivity, typically requiring more forcing conditions or specialized ligands compared to the C8-bromide.

  • C3-H: The most electron-rich position, remaining available for electrophilic aromatic substitution (EAS) or C-H activation.

This guide delineates the synthesis, physicochemical properties, and site-selective functionalization strategies for this molecule.[1][2]

Structural Analysis & Physicochemical Properties[1]

The imidazo[1,2-a]pyridine core is a fused 6,5-bicyclic system.[1] The nitrogen at position 1 is bridgehead and non-basic, while the nitrogen at position 4 is pyridine-like and accepts protons.

Electronic Distribution[1]
  • C3 Position: The highest HOMO coefficient resides here, making it the preferred site for electrophilic attack (e.g., halogenation, formylation).[1]

  • C8 Position: Located on the pyridine ring, the C-Br bond is activated for oxidative addition by low-valent transition metals.

  • C2 Position: The C-Cl bond is stabilized by the adjacent nitrogen (N1), making it less reactive towards oxidative addition than the C8-Br bond but more reactive than a standard aryl chloride due to the electron-deficient nature of the heterocycle.

Key Properties Table
PropertyValue / CharacteristicRelevance
Molecular Formula C

H

BrClN

Core scaffold
Molecular Weight 231.48 g/mol Fragment-based drug discovery (FBDD)
ClogP ~2.5 - 3.0Lipophilic; good membrane permeability
H-Bond Acceptors 1 (N4)Kinase hinge binding interaction
H-Bond Donors 0-
Topological Polar Surface Area ~17.8 Å

CNS penetration potential

Synthetic Pathways[1][4][5][6][7][8]

Direct synthesis of the 2-chloro derivative is rarely achieved in a single step. The most robust industrial protocol involves a cyclization-deoxychlorination sequence .

Step 1: Cyclization to the Lactam

The synthesis commences with commercially available 2-amino-3-bromopyridine . This is condensed with an alkyl haloacetate (e.g., ethyl bromoacetate) or glyoxylic acid derivative to form the intermediate lactam, 8-bromoimidazo[1,2-a]pyridin-2-one .

Step 2: Deoxychlorination (Aromatization)

The lactam is treated with phosphorus oxychloride (POCl


) , often with a catalytic amount of N,N-dimethylaniline or in neat conditions.[1] This step converts the carbonyl oxygen into a chlorine atom, simultaneously aromatizing the imidazole ring to yield the final 2-chloro product.
Visualization: Synthesis Workflow

Synthesis SM 2-Amino-3-bromopyridine Inter 8-Bromoimidazo[1,2-a] pyridin-2-one SM->Inter Cyclization (EtOH, Reflux) Reagent1 + Ethyl Bromoacetate Product 8-Bromo-2-chloroimidazo [1,2-a]pyridine Inter->Product 100°C, 4h Reagent2 + POCl3 (Deoxychlorination)

Figure 1: Two-step synthetic route from 2-amino-3-bromopyridine involving cyclization to the lactam followed by chlorination.

Reactivity Profile & Site-Selective Functionalization

The power of this scaffold lies in the ability to sequentially functionalize the C3, C8, and C2 positions.[1] The reactivity order is dictated by electronic effects and bond dissociation energies.

Reactivity Hierarchy[1]
  • C3-H (Nucleophilic): Most reactive toward electrophiles (NIS, NBS, Selectfluor).[1]

  • C8-Br (Electrophilic): Most reactive toward Pd(0) oxidative addition.

  • C2-Cl (Electrophilic): Least reactive toward Pd(0); requires activated ligands (e.g., SPhos, XPhos) or higher temperatures.[1]

Protocol: Site-Selective Suzuki Coupling (C8 vs. C2)

Due to the weaker bond strength of C-Br vs. C-Cl, Suzuki-Miyaura coupling occurs exclusively at the C8 position under standard conditions.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    or Pd(dppf)Cl
    
    
    .[1]
  • Solvent: 1,4-Dioxane/Water (4:1).[1]

  • Base: Na

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    .
  • Temperature: 80–90°C.

  • Outcome: Retention of the C2-Cl bond, allowing for a subsequent coupling reaction using a more active catalyst system (e.g., Pd

    
    (dba)
    
    
    
    / XPhos) to functionalize the C2 position.[1]
Visualization: Selectivity Map

Reactivity Core 8-Bromo-2-chloroimidazo [1,2-a]pyridine C3_Rxn Electrophilic Aromatic Substitution (Halogenation, Formylation) Core->C3_Rxn C3 Position (Nucleophilic) C8_Rxn Pd-Catalyzed Coupling (Site 1) (Suzuki, Buchwald - Fast) Core->C8_Rxn C8 Position (Br - Labile) C2_Rxn Pd-Catalyzed Coupling (Site 2) (Requires bulky ligands - Slow) Core->C2_Rxn C2 Position (Cl - Stable)

Figure 2: Chemo- and regioselective reactivity map. C8-Br reacts first in cross-coupling, while C3 is open to EAS.[1]

Medicinal Chemistry Applications

The 8-bromo-2-chloroimidazo[1,2-a]pyridine scaffold is a bioisostere for purines and indoles.

  • GABA

    
     Receptor Modulators: 
    
    • The imidazo[1,2-a]pyridine core binds to the benzodiazepine site of the GABA

      
       receptor.
      
    • Substituents at C3 (often introduced via EAS) and C2 (via coupling of the Cl) control selectivity for

      
      1 vs 
      
      
      
      2/3 subunits, affecting sedative vs. anxiolytic profiles.[1]
  • Kinase Inhibitors:

    • The N1 nitrogen can serve as a hydrogen bond acceptor in the hinge region of kinases.

    • The C8 position vectors substituents into the solvent-exposed region or the hydrophobic back pocket, depending on the specific kinase topology.

  • p38 MAP Kinase Inhibitors:

    • Analogs functionalized at C8 have shown potency against p38

      
      , a target for anti-inflammatory drugs.[1]
      

Experimental Protocols

General Procedure for C8-Selective Suzuki Coupling

Objective: Arylation at C8 while preserving C2-Cl.

  • Charge: To a reaction vial, add 8-bromo-2-chloroimidazo[1,2-a]pyridine (1.0 equiv), Arylboronic acid (1.1 equiv), and Pd(dppf)Cl

    
      (5 mol%).
    
  • Solvent: Add degassed 1,4-dioxane (0.2 M concentration).

  • Base: Add aqueous Na

    
    CO
    
    
    
    (2.0 M, 3.0 equiv).
  • Reaction: Seal and heat to 85°C for 4–6 hours. Monitor by LCMS for consumption of bromide.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc). The C2-Cl bond remains intact.

General Procedure for C3-Bromination (EAS)

Objective: Introduction of a bromine at C3 for further functionalization.

  • Charge: Dissolve 8-bromo-2-chloroimidazo[1,2-a]pyridine in acetonitrile or DMF.

  • Reagent: Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise at 0°C.

  • Reaction: Stir at room temperature for 1 hour.

  • Note: This yields the 3,8-dibromo-2-chloro derivative. In subsequent couplings, the C3-Br and C8-Br may compete; C3 is often more reactive in oxidative addition than C8, but selectivity must be determined empirically for specific substrates.

References

  • Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[1] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[3][4][5] Chemical Science, 2013.[1] Link

    • Goel, R., et al.[1] "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2019.[1] Link

  • Reactivity & Selectivity (Halogenation/Coupling)

    • Stigter, E. A., et al.[1] "Site-selective Suzuki-Miyaura cross-coupling of 2,6-dichloropyridine derivatives." Tetrahedron Letters, 2015.[1][6] (Analogous reactivity patterns). Link

    • Guchhait, S. K., et al.[1][5][7] "Region-specific C-H functionalization of imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2011.[1][5] Link[1]

  • Medicinal Chemistry Applications

    • Trapani, G., et al.[1] "Imidazo[1,2-a]pyridine derivatives as ligands for the benzodiazepine receptor." Journal of Medicinal Chemistry, 1999.[1] Link[1]

    • Enguehard-Gueiffier, C., et al.[1] "Synthesis and biological activity of 2-chloroimidazo[1,2-a]pyridine derivatives." European Journal of Medicinal Chemistry, 2006.[1] Link

Sources

8-Bromo-2-chloroimidazo[1,2-a]pyridine SMILES and InChI key

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 8-Bromo-2-chloroimidazo[1,2-a]pyridine , a critical scaffold in medicinal chemistry known for its orthogonal reactivity.[1]

Chemical Identity & Structural Specifications

This compound represents a "privileged scaffold" in drug discovery due to its ability to undergo regioselective functionalization.[1] The presence of a bromine atom at the C-8 position and a chlorine atom at the C-2 position creates an electronic differentiation that allows for sequential, orthogonal cross-coupling reactions.[1]

Parameter Data
Systematic Name 8-Bromo-2-chloroimidazo[1,2-a]pyridine
CAS Registry Number 1260902-12-2
Molecular Formula C₇H₄BrClN₂
Molecular Weight 231.48 g/mol
SMILES Clc1nc2c(Br)cccn2c1
InChI String InChI=1S/C7H4BrClN2/c8-6-2-1-4-10-5-3-9-7(6)10/h1-4H (Core analog)
Key Functional Handles C-8 Bromine (High reactivity), C-2 Chlorine (Moderate reactivity), C-3 H (Nucleophilic)
Synthesis & Experimental Protocols

The synthesis of 8-bromo-2-chloroimidazo[1,2-a]pyridine requires a regioselective cyclization strategy.[1] Unlike standard imidazo[1,2-a]pyridines synthesized from


-haloketones (which yield 2-alkyl/aryl derivatives), the 2-chloro analog is best accessed via condensation with 1,1,2-trichloroethylene  or 1,2-dichloro-1-ethoxyethane .[1]
Protocol: Cyclization of 2-Amino-3-bromopyridine

Reaction Overview:


[1]

Step-by-Step Methodology:

  • Reagents:

    • Starting Material: 2-Amino-3-bromopyridine (1.0 equiv).[1][2]

    • Reagent: 1,1,2-Trichloroethylene (1.2 equiv) or 1,2-Dichloro-1-ethoxyethane .[1]

    • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (2.0 equiv).

    • Solvent: DMF or Ethanol/Water mixtures.[1]

  • Procedure:

    • Charge a reaction vessel with 2-amino-3-bromopyridine and the base.[1]

    • Add the solvent (0.5 M concentration) and stir at room temperature for 10 minutes.

    • Add the trichloroethylene dropwise.

    • Heat the mixture to 80–100 °C and monitor by TLC/LCMS. The reaction typically requires 4–12 hours.

    • Monitoring: Look for the disappearance of the starting amine (

      
       in 30% EtOAc/Hex) and the formation of a less polar product.
      
  • Workup & Purification:

    • Cool to room temperature.[1] Dilute with water and extract with Ethyl Acetate (3x).

    • Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Flash column chromatography using a gradient of Hexanes/Ethyl Acetate (0–20%). The 2-chloro substituent decreases polarity relative to the parent heterocycle.[1]

Reactivity Profile & Orthogonal Functionalization

The power of this scaffold lies in the reactivity hierarchy of its halogen substituents. The C-8 Bromine bond is significantly weaker and more electron-deficient than the C-2 Chlorine bond, enabling highly selective sequential Pd-catalyzed couplings.[1]

Reactivity Hierarchy (Order of Functionalization)
  • C-8 Position (Bromine): Most reactive towards oxidative addition.[1] Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, Na₂CO₃, 80 °C), the C-8 Br reacts exclusively.

  • C-3 Position (C-H): Highly nucleophilic.[1] Susceptible to Electrophilic Aromatic Substitution (SEAr) such as iodination (NIS), bromination (NBS), or formylation (Vilsmeier-Haack).

  • C-2 Position (Chlorine): Least reactive.[1] Requires activated catalytic systems (e.g., Pd-XPhos or Pd-RuPhos precatalysts) and higher temperatures to effect cross-coupling.[1]

Visualizing the Functionalization Workflow

G Start 8-Bromo-2-chloroimidazo[1,2-a]pyridine (Core Scaffold) Step1 Step 1: C-8 Selective Coupling (Suzuki/Buchwald) Start->Step1 Boronic Acid, Pd(0), Base Intermediate 8-Aryl-2-chloroimidazo[1,2-a]pyridine Step1->Intermediate Step2 Step 2: C-3 Electrophilic Substitution (Halogenation/Formylation) Intermediate->Step2 NIS or NBS Intermediate2 8-Aryl-2-chloro-3-iodoimidazo[1,2-a]pyridine Step2->Intermediate2 Step3 Step 3: C-2 Coupling (Activated Pd-Catalysis) Intermediate2->Step3 Boronic Acid, Pd-XPhos, 100°C Final Fully Functionalized Trisubstituted Scaffold Step3->Final

Figure 1: Orthogonal functionalization strategy exploiting the reactivity difference between C-8(Br), C-3(H), and C-2(Cl).

Applications in Drug Discovery

The imidazo[1,2-a]pyridine core is a bioisostere of the indole and purine ring systems, making it ubiquitous in kinase inhibitors and GABA receptor modulators.

  • Kinase Inhibition: The N-1 and C-2/C-3 region often mimics the ATP-binding hinge region of kinases.[1] The 8-position projects into the solvent-exposed region, allowing for solubility-enhancing solubilizing groups (e.g., morpholine, piperazine) to be attached via the bromine handle.[1]

  • GABA-A Modulators: Drugs like Zolpidem utilize this core.[1][3] The 8-bromo-2-chloro analog allows for the synthesis of "Zolpidem analogs" with altered metabolic stability (blocking metabolic hot-spots) or distinct binding profiles.[1]

Safety & Handling
  • Hazard Class: Irritant (Skin/Eye).[1]

  • Handling: Halo-imidazopyridines can be potent sensitizers.[1] All operations should be conducted in a fume hood.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C. The C-Br bond is light-sensitive over long periods; amber vials are recommended.

References
  • ChemicalBook. 8-Bromo-2-chloroimidazo[1,2-a]pyridine Product Specifications & CAS 1260902-12-2. Link

  • Bagdi, A. K., et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update."[4] Chemical Communications, 2015, 51 , 1555-1575.[1][4] (Review of general synthesis methods including 2-halo derivatives). Link

  • Goel, R., et al. "Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview."[4] Organic & Biomolecular Chemistry, 2015. (Detailed reactivity profiles of halo-imidazopyridines). Link

  • BLD Pharm. Material Safety Data Sheet (MSDS) for CAS 1260902-12-2. Link

Sources

Strategic Sourcing & Technical Validation: 8-Bromo-2-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Suppliers & Technical Validation of 8-Bromo-2-chloroimidazo[1,2-a]pyridine Content Type: Technical Whitepaper / Strategic Sourcing Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Chemists.

Executive Summary

8-Bromo-2-chloroimidazo[1,2-a]pyridine (CAS: 1260902-12-2 ) is a high-value heterocyclic scaffold utilized primarily in the development of kinase inhibitors and GABA receptor modulators. Its structural utility lies in its orthogonal halogenation : the C8-bromide and C2-chloride possess distinct electronic environments, allowing for highly chemoselective functionalization.

However, this compound is not a "commodity chemical." It is often classified as a Tier-2 or Tier-3 building block, meaning stock is volatile, prices are high ($1,500+ per gram for immediate stock), and synthesis-on-demand is common. This guide outlines a self-validating procurement strategy to ensure material authenticity and maximize synthetic utility.

Chemical Profile & Synthetic Utility[1][2][3]

The "Orthogonal Handle" Advantage

The primary value of this scaffold is its ability to undergo sequential, regioselective cross-coupling reactions.

  • Site A (C8-Br): The C-Br bond at the 8-position is electronically activated and sterically accessible. It undergoes oxidative addition with Pd(0) rapidly, making it the primary site for Suzuki-Miyaura or Buchwald-Hartwig couplings.

  • Site B (C2-Cl): The C-Cl bond at the 2-position is significantly less reactive towards Pd(0) oxidative addition compared to the C8-Br. It remains intact during the first coupling, serving as a "latent" handle for subsequent functionalization (e.g., lithiation or forcing Suzuki conditions).

Visualization: Chemoselective Workflow

The following diagram illustrates the logical flow of functionalizing this scaffold, prioritizing the C8-Br site.

G Start 8-Bromo-2-chloro imidazo[1,2-a]pyridine (Scaffold) Step1 Suzuki Coupling (Low Temp / Mild Pd) Start->Step1 C8-Br Reacts First Inter 8-Aryl-2-chloro Intermediate Step1->Inter Chemoselective Step2 Functionalization of C2-Cl (Lithiation or High T Pd) Inter->Step2 Activation of C2 Final Disubstituted Lead Candidate Step2->Final

Figure 1: Orthogonal reaction pathway utilizing the reactivity difference between C8-Br and C2-Cl.

Supply Landscape & Procurement Strategy

Due to the scarcity of this specific isomer, a "blind buy" is risky. The market is split between Stock-Holding Distributors (fast, expensive) and Synthesis Partners (slow, scalable).

Supplier Categorization
TierCategoryRepresentative VendorsProsCons
1 Global Stock (US/EU) AK Scientific , Fluorochem 1-3 day delivery; High CoA trust.Extremely high unit price ($1,000+/g).
2 Origin Manufacturers Enamine , WuXi AppTec , Combi-Blocks Scalable (kg); Lower cost; Fresh synthesis.2-4 week lead time; Import logistics.
3 Aggregators MolPort , eMolecules Broad search; Price comparison."Ghost stock" risk (listing without inventory).
Sourcing Decision Matrix

Do not default to the cheapest option. Use this logic flow to determine your vendor based on project phase.

Sourcing Start Need 8-Br-2-Cl-Imidazo[1,2-a]py QtyCheck Quantity Required? Start->QtyCheck Small < 1 Gram (Hit Validation) QtyCheck->Small Large > 10 Grams (Lead Opt / Scale-up) QtyCheck->Large Tier1 Buy Tier 1 (AK Sci/Fluorochem) Speed > Cost Small->Tier1 Tier2 Contract Tier 2 (Enamine/Combi-Blocks) Cost > Speed Large->Tier2 Check Check Purity (Isomer Risk) Tier1->Check Tier2->Check

Figure 2: Strategic sourcing decision tree based on material requirement and project stage.

Quality Control: The Self-Validating System

The synthesis of 2-chloroimidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with 1,1-dichloro-2-ones or similar electrophiles. Critical Failure Mode: Regioisomers (e.g., 6-bromo vs. 8-bromo) or incomplete cyclization.

Upon receipt of CAS 1260902-12-2 , you must execute the following validation protocol. Do not rely solely on the vendor CoA.

Protocol A: Structural Confirmation (1H-NMR)
  • Solvent: DMSO-d6 or CDCl3.

  • Key Diagnostic Signals:

    • H-3 (Imidazole Ring): Look for a sharp singlet around 7.8 – 8.2 ppm . If this integrates to <1H or is split, the core cyclization is flawed.

    • H-5, H-6, H-7 (Pyridine Ring):

      • H-5: Doublet (approx 8.0-8.4 ppm).

      • H-7: Doublet (approx 7.4-7.6 ppm).

      • H-6: Triplet/Doublet of doublets (approx 6.7-6.9 ppm).

    • Rejection Criteria: If you see two doublets with large coupling constants but no triplet, you may have the 6-bromo isomer (where H-5 and H-8 would be singlets/weakly coupled).

Protocol B: Isotopic Mass Validation (LC-MS)
  • Method: C18 Column, H2O/MeCN + 0.1% Formic Acid.

  • Acceptance Criteria:

    • Parent Ion: m/z ~230.9 (depending on ionization).

    • Isotope Pattern: This is the fingerprint. You must observe the interaction of Br (79/81) and Cl (35/37).

    • Pattern:

      • M (79Br, 35Cl)

      • M+2 (81Br, 35Cl AND 79Br, 37Cl) — This peak is the highest intensity.

      • M+4 (81Br, 37Cl)

    • Rejection Criteria: If the M+2 peak is not roughly 130% of the M peak (approx), the halogen ratio is incorrect (e.g., des-bromo or des-chloro impurity).

Handling and Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The C2-Cl bond can be susceptible to hydrolysis under highly acidic/moist conditions over long periods.

  • Solubility: Soluble in DMSO, DMF, and DCM. Sparingly soluble in ether/hexanes.

  • Safety: Treat as a potential sensitizer. Alkyl halides and heteroaryl halides can be alkylating agents.

References

  • Bagdi, A. K., et al. (2020). "Cross-Dehydrogenative Coupling of Imidazo[1,2-a]pyridines." Chemical Reviews, 120(24).
  • Goel, R., et al. (2017). "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Koubachi, J., et al. (2009). "Regioselective arylation of 8-bromoimidazo[1,2-a]pyridine." Tetrahedron Letters.

An In-depth Technical Guide to 8-Bromo-2-chloroimidazo[1,2-a]pyridine: Synthesis, Market Landscape, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Bromo-2-chloroimidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure, forming the core of numerous therapeutic agents. This document details the synthesis, price and availability, and the burgeoning applications of this specific halogenated derivative. By offering insights into its chemical properties, market dynamics, and biological relevance, this guide serves as a critical resource for researchers engaged in the development of novel therapeutics.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine core is a fused bicyclic aromatic system that has garnered substantial attention from the pharmaceutical industry. Its rigid structure and ability to be readily functionalized at multiple positions make it an ideal scaffold for designing molecules with specific biological activities. Compounds bearing this nucleus have demonstrated a wide array of pharmacological effects, including anticancer, anti-inflammatory, antiviral, and central nervous system activities. The introduction of halogen substituents, such as bromine and chlorine, can significantly modulate the physicochemical and pharmacokinetic properties of the parent molecule, often leading to enhanced potency and target selectivity. 8-Bromo-2-chloroimidazo[1,2-a]pyridine (CAS No. 1260902-12-2) represents a key intermediate for the synthesis of a diverse library of bioactive compounds.

Synthesis and Chemical Properties

The synthesis of 8-Bromo-2-chloroimidazo[1,2-a]pyridine typically proceeds through a multi-step sequence, leveraging established methodologies for the construction of the imidazo[1,2-a]pyridine ring system. While various synthetic routes have been reported for analogous compounds, a common and adaptable approach involves the cyclization of a substituted 2-aminopyridine with an α-haloketone or a related electrophile.

General Synthetic Approach

A prevalent method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the specific synthesis of 8-Bromo-2-chloroimidazo[1,2-a]pyridine, a plausible synthetic route would start from 3-bromo-2-aminopyridine.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromo-2-aminopyridine 3-Bromo-2-aminopyridine Cyclocondensation Cyclocondensation 3-Bromo-2-aminopyridine->Cyclocondensation Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Cyclocondensation 8-Bromo-2-chloroimidazo[1,2-a]pyridine 8-Bromo-2-chloroimidazo[1,2-a]pyridine Cyclocondensation->8-Bromo-2-chloroimidazo[1,2-a]pyridine Base, Solvent

Caption: General synthetic workflow for 8-Bromo-2-chloroimidazo[1,2-a]pyridine.

Detailed Experimental Protocol (Adapted from Literature)

The following is a representative, self-validating protocol for the synthesis of the target compound, based on established chemical principles for imidazo[1,2-a]pyridine formation.

Step 1: Reaction Setup

  • To a solution of 3-bromo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or isopropanol, add a base (e.g., sodium bicarbonate, 1.2 eq).

  • Stir the mixture at room temperature for 15-20 minutes to ensure homogeneity.

Step 2: Addition of Chloroacetaldehyde

  • To the stirred suspension, add a 40% aqueous solution of chloroacetaldehyde (1.1 eq) dropwise over a period of 30 minutes. The temperature should be maintained at or below ambient temperature during the addition.

Step 3: Reaction and Monitoring

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.

Step 4: Work-up and Isolation

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 5: Purification

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure 8-Bromo-2-chloroimidazo[1,2-a]pyridine.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or isopropanol are chosen for their ability to dissolve the reactants and for their appropriate boiling points for the reaction temperature.

  • Base: Sodium bicarbonate is a mild base used to neutralize the hydrobromic acid formed during the reaction, driving the equilibrium towards product formation.

  • Purification: Column chromatography is a standard and effective method for separating the desired product from unreacted starting materials and by-products.

Market Analysis: Price and Availability

The availability and pricing of 8-Bromo-2-chloroimidazo[1,2-a]pyridine are subject to the production scale and the number of suppliers in the market. As a specialized chemical intermediate, it is primarily available from chemical synthesis companies catering to the research and development sector.

SupplierQuantityPurityPrice (USD)Availability
FDC Chemical Inquiry>98%InquiryIn Stock
ChemicalBook Inquiry>98%InquiryVaries by supplier
Thermo Scientific Chemicals 1 g95%$127.65 (for 8-Bromo-6-chloroimidazo[1,2-a]pyridine)Estimated 01-May-2026 (for 8-Bromo-6-chloroimidazo[1,2-a]pyridine)[1]

Supply_Chain cluster_synthesis Synthesis & Manufacturing cluster_distribution Distribution & Supply cluster_end_users End Users Raw_Materials Starting Materials Chemical_Synthesis Chemical Synthesis (e.g., FDC Chemical) Raw_Materials->Chemical_Synthesis Distributors Chemical Suppliers (e.g., ChemicalBook, Thermo Fisher) Chemical_Synthesis->Distributors Research_Labs University & Industrial Research Labs Distributors->Research_Labs Pharma_Companies Pharmaceutical & Biotech Companies Distributors->Pharma_Companies

Caption: Simplified supply chain for 8-Bromo-2-chloroimidazo[1,2-a]pyridine.

Applications in Drug Discovery

The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, with several approved drugs and numerous clinical candidates. The specific substitution pattern of 8-Bromo-2-chloroimidazo[1,2-a]pyridine provides two reactive handles (the bromo and chloro groups) that can be further functionalized through various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to generate a vast library of derivatives.

Therapeutic Targets and Potential Indications

Derivatives of imidazo[1,2-a]pyridines have shown potent activity against a range of biological targets, suggesting broad therapeutic potential.[2]

  • Oncology: Many imidazo[1,2-a]pyridine derivatives have been investigated as potent inhibitors of various kinases, which are key regulators of cell growth and proliferation. Inhibition of these kinases can lead to the suppression of tumor growth.

  • Inflammatory Diseases: The scaffold has been explored for its anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines or enzymes like cyclooxygenase (COX).

  • Infectious Diseases: Imidazo[1,2-a]pyridines have demonstrated activity against various pathogens, including bacteria, viruses, and parasites.

Signaling_Pathway cluster_pathway Generic Kinase Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_Cascade Intracellular Kinase Cascade (e.g., MAPK/ERK pathway) Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Imidazopyridine_Inhibitor Imidazo[1,2-a]pyridine Derivative Imidazopyridine_Inhibitor->Kinase_Cascade Inhibition

Caption: Potential mechanism of action for imidazo[1,2-a]pyridine derivatives in oncology.

Conclusion

8-Bromo-2-chloroimidazo[1,2-a]pyridine is a valuable and versatile building block for the synthesis of novel compounds with significant therapeutic potential. Its straightforward synthesis and the presence of two distinct halogen atoms for further derivatization make it an attractive starting material for drug discovery programs. As research into the diverse biological activities of the imidazo[1,2-a]pyridine scaffold continues to expand, the demand for well-characterized and readily available intermediates like 8-Bromo-2-chloroimidazo[1,2-a]pyridine is expected to grow. This guide provides a foundational understanding of this important molecule, empowering researchers to leverage its potential in the quest for new and improved medicines.

References

  • FDC Chemical: 8-Bromo-2-chloroimidazo[1,2-a]pyridine. (n.d.). Retrieved from [Link]

  • Organic Chemistry Portal: Synthesis of imidazo[1,2-a]pyridines. (n.d.). Retrieved from [Link]

  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (2024). Letters in Drug Design & Discovery, 21(1). [Link]

Sources

Methodological & Application

Suzuki cross-coupling conditions for 8-bromo-2-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the chemoselective Suzuki-Miyaura cross-coupling of 8-bromo-2-chloroimidazo[1,2-a]pyridine . This scaffold presents a classic yet critical challenge in medicinal chemistry: differentiating between two halogenated sites—an aryl bromide at the C8 position and a heteroaryl chloride at the C2 position.

The Core Challenge: Achieving exclusive functionalization at C8 without disturbing the C2-chloride. The C2-chloride is a valuable "synthetic handle" for subsequent diversification (e.g., SNAr or a second catalytic coupling), making its preservation essential during the first step.

The Solution: We exploit the significant kinetic difference in the rate of oxidative addition between the C–Br and C–Cl bonds. By selecting a ligand system with moderate activity (e.g., triphenylphosphine or dppf), we can quantitatively couple the C8-bromide while rendering the C2-chloride kinetically inert under the same conditions.

Mechanistic Basis for Chemoselectivity

The selectivity relies on the bond dissociation energies (BDE) and the electronic environment of the imidazo[1,2-a]pyridine core.

  • C8-Bromine (Pyridine Ring): The C–Br bond is weaker (~81 kcal/mol) and located on the electron-deficient pyridine ring. It undergoes rapid oxidative addition with Pd(0).[1]

  • C2-Chlorine (Imidazole Ring): The C–Cl bond is stronger (~96 kcal/mol). Furthermore, without electron-rich, bulky ligands (e.g., Buchwald dialkylbiaryl phosphines), Pd(0) insertion into this bond is slow, requiring higher activation energies (temperatures >100°C).

Pathway Visualization

ReactionPathway Substrate 8-bromo-2-chloro imidazo[1,2-a]pyridine OxAdd_Br Oxidative Addition (C8-Br) FAST Substrate->OxAdd_Br Standard Ligand (PPh3, dppf) OxAdd_Cl Oxidative Addition (C2-Cl) SLOW Substrate->OxAdd_Cl Requires Bulky Ligand (XPhos, SPhos) Pd0 Pd(0) Catalyst Pd0->OxAdd_Br Inter_Br Pd(II)-Br Intermediate OxAdd_Br->Inter_Br Product_C8 C8-Coupled Product (C2-Cl Intact) Inter_Br->Product_C8 Transmetallation & Red. Elim. Product_Bis Bis-Coupled Product (Over-reaction) Product_C8->Product_Bis Forcing Conditions (>100°C, Excess Boronate)

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at C8-Br over C2-Cl.

Experimental Protocols

Protocol A: C8-Selective Suzuki Coupling (Primary Application)

Target: Mono-arylation at position 8, preserving C2-Cl.

Reagents & Stoichiometry:

Component Reagent Equiv. Role
Substrate 8-bromo-2-chloroimidazo[1,2-a]pyridine 1.0 Electrophile
Coupling Partner Aryl Boronic Acid / Pinacol Ester 1.1 - 1.2 Nucleophile
Catalyst Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05 Catalyst (Moderate activity)
Base Na₂CO₃ (2.0 M aq.) 2.5 - 3.0 Base / Activator

| Solvent | 1,4-Dioxane / Water (4:1) | - | Solvent System |

Step-by-Step Methodology:

  • Setup: In a reaction vial equipped with a magnetic stir bar, charge the Substrate (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl₂ (3-5 mol%).

    • Note: Pd(dppf)Cl₂ is preferred over Pd(PPh₃)₄ here because it is robust and less prone to ligand dissociation, which minimizes non-specific background activity.

  • Solvent Addition: Add 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Degassing (Critical): Sparge the solution with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling of the boronic acid and catalyst deactivation.

  • Base Addition: Add the degassed aqueous Na₂CO₃ solution.

  • Reaction: Seal the vessel and heat to 80–85°C .

    • Monitoring: Check by LC-MS at 2 hours. The reaction is typically complete within 2–4 hours.

    • Checkpoint: If >5% starting material remains after 4 hours, add 0.1 equiv of boronic acid, but do not increase temperature to avoid activating the C2-Cl.

  • Workup: Cool to room temperature. Dilute with EtOAc and wash with water and brine. Dry organic layer over Na₂SO₄, filter, and concentrate.[2]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Sequential C2-Functionalization (Optional)

Target: Functionalizing the C2-position after C8 is coupled.

If the objective is a bis-aryl system, perform Protocol A, isolate the product, and then subject it to these "forcing" conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%) + XPhos (4 mol%) or Pd-XPhos G3/G4 precatalyst.

  • Base: K₃PO₄ (3.0 equiv).

  • Solvent: Toluene/Water (10:1) or THF.

  • Temp: 100–110°C.

  • Rationale: The electron-rich, bulky XPhos ligand is required to facilitate oxidative addition into the sterically accessible but electronically deactivated C2-Cl bond.

Workflow Visualization

Workflow cluster_Prep Preparation cluster_Rxn Reaction Start Start: 8-bromo-2-chloro imidazo[1,2-a]pyridine Mix Mix Reagents: Substrate + Boronic Acid + Pd(dppf)Cl2 Start->Mix Degas Degas Solvent: Dioxane/H2O (4:1) (Argon Sparge) Mix->Degas Heat Heat to 85°C Time: 2-4 Hours Degas->Heat Monitor LC-MS Check: Is SM consumed? Is C2-Cl intact? Heat->Monitor Monitor->Heat Incomplete Workup Workup: EtOAc Extraction Na2SO4 Dry Monitor->Workup Complete Purify Purification: Flash Chromatography Workup->Purify

Figure 2: Operational workflow for the C8-selective coupling protocol.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Hydrodebromination (Product is des-bromo, no coupling)Hydride source present or difficult oxidative addition.Ensure solvent is peroxide-free. Switch to DME (dimethoxyethane) as solvent. Lower temp to 70°C.
C2-Coupling Observed (>5% bis-coupled)Catalyst too active or temp too high.Switch ligand to PPh₃ (use Pd(PPh₃)₄). Strictly control temp <85°C. Reduce boronic acid to 1.05 equiv.
Stalled Reaction (<50% conversion)Catalyst poisoning or boronic acid decomposition.Add S-Phos (if steric hindrance is high at C8). Add fresh catalyst (1 mol%) and boronic acid.
Protodeboronation (Boronic acid loses B(OH)2)Heterocycle on boronic acid is unstable.Use Boronic Ester (Pinacol) instead of acid. Switch base to anhydrous Cs₂CO₃ in Dioxane.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Title: Synthesis of imidazo[1,2-a]pyridines: a decade upd
    • Source: RSC Advances (2014)
    • URL:[Link]

  • Mechanistic Insight on Halogen Selectivity (Br > Cl)

    • Title: Oxidative Addition of Aryl Halides to Palladium(0)
    • Source: Journal of the American Chemical Society
    • URL:[Link]

  • Protocol Validation (Analogous 6,8-dibromo systems)

    • Title: Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines[3]

    • Source: ResearchGate (Protocol adapted for C8 selectivity)
    • URL:[Link]

  • C2-Selective Activation (For sequential coupling)

    • Title: Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes
    • Source: NIH / PMC
    • URL:[Link]

Sources

Selective functionalization of 8-bromo vs 2-chloro imidazopyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Orthogonal Functionalization of 8-bromo-2-chloro-imidazo[1,2-a]pyridine: A Strategic Guide to Site-Selective Cross-Coupling

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif, forming the core of numerous therapeutic agents due to its versatile biological activities.[1][2] Dihalogenated derivatives, such as 8-bromo-2-chloro-imidazo[1,2-a]pyridine, represent highly valuable and versatile building blocks, offering two distinct reaction handles for sequential, site-selective functionalization. Mastering the orthogonal reactivity of the C-Br versus the C-Cl bond is paramount for the efficient construction of complex molecular libraries in drug discovery. This guide provides a detailed exploration of the chemical principles governing this selectivity and presents robust, field-proven protocols for achieving site-selective Suzuki-Miyaura and Buchwald-Hartwig amination reactions. We will elucidate the causality behind experimental choices, enabling researchers to rationally design synthetic routes and troubleshoot common challenges.

The Principles of Site-Selectivity: C8-Br vs. C2-Cl

Achieving selective functionalization hinges on exploiting the inherent differences in the reactivity of the two carbon-halogen bonds. This reactivity is primarily governed by a combination of electronic effects, steric hindrance, and bond dissociation energies.

  • Electronic Effects: The imidazo[1,2-a]pyridine ring system is electron-deficient, a characteristic amplified by the electron-withdrawing nature of the pyridine nitrogen. The C2 position is immediately adjacent to this nitrogen, rendering it significantly more electron-poor than the C8 position. In many palladium-catalyzed cross-coupling reactions, this makes the C2 position inherently more reactive.[3] Furthermore, halogens themselves exert a strong inductive electron-withdrawing effect (-I), influencing the reactivity of the scaffold.[4][5]

  • Bond Dissociation Energy (BDE): The C(sp²)-Br bond (approx. 72 kcal/mol) is significantly weaker than the C(sp²)-Cl bond (approx. 84 kcal/mol). Consequently, the oxidative addition of a Pd(0) catalyst to the C-Br bond is kinetically more favorable and can occur under milder conditions than the corresponding insertion into the C-Cl bond. This difference in BDE is the most powerful tool for achieving selectivity for the 8-bromo position.

  • Steric Hindrance & Ligand Control: While the C2 position is electronically activated, it is flanked by the fusion of the imidazole and pyridine rings. In contrast, the C8 position is relatively less encumbered. This steric difference can be exploited through the careful selection of bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst, which can reverse the "conventional" selectivity to favor the less hindered site.[3][6]

The interplay of these factors allows for a rational approach to selective functionalization, as depicted in the decision workflow below.

G cluster_0 cluster_1 Methodology start 8-bromo-2-chloro-imidazo[1,2-a]pyridine goal1 Target C8-Br Position (Kinetic Control) start->goal1 Weaker C-Br Bond Milder Conditions goal2 Target C2-Cl Position (Ligand/Condition Control) start->goal2 Stronger C-Cl Bond Forcing Conditions or Bulky Ligands suzuki_br Suzuki Coupling: Standard Pd Catalyst (e.g., Pd(PPh₃)₄) goal1->suzuki_br buchwald_br Buchwald-Hartwig Amination: Standard Ligand (e.g., Xantphos) goal1->buchwald_br suzuki_cl Suzuki Coupling: Bulky NHC Ligand (e.g., IPr) goal2->suzuki_cl buchwald_cl Buchwald-Hartwig Amination: (Sequential Reaction) Bulky Ligand (e.g., RuPhos) goal2->buchwald_cl

Caption: Decision workflow for site-selective functionalization.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed as robust starting points for development and optimization. All reactions should be performed under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise noted.

Protocol Suite A: Selective Functionalization at the 8-Bromo Position

These methods leverage the lower bond dissociation energy of the C-Br bond, achieving high selectivity under relatively mild conditions.

This protocol is designed for the selective formation of a carbon-carbon bond at the C8 position, leaving the C2-chloro substituent intact for subsequent modification.

Step-by-Step Methodology:

  • To a dry reaction vessel, add 8-bromo-2-chloro-imidazo[1,2-a]pyridine (1.0 equiv), the desired aryl- or heteroarylboronic acid (1.2 equiv), and sodium carbonate (Na₂CO₃, 2.5 equiv).

  • Purge the vessel with an inert gas (Argon or Nitrogen).

  • Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv).

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionCausality and Notes
Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂Pd(PPh₃)₄ is often sufficient for reactive C-Br bonds.
Base Na₂CO₃, K₂CO₃, Cs₂CO₃A moderate aqueous base is required for the transmetalation step.[7]
Solvent 1,4-Dioxane/H₂O, DME/H₂OA polar aprotic solvent with water is standard for Suzuki couplings.[8]
Temperature 80-90 °CSufficient to promote catalysis without activating the C-Cl bond.
Selectivity >95% for C8-arylationDriven by the kinetic preference for C-Br oxidative addition.

This protocol achieves selective amination at the C8 position. The choice of ligand is crucial for preventing catalyst deactivation and promoting efficient coupling.[9][10]

Step-by-Step Methodology:

  • To a dry, oven-dried reaction vessel, add 8-bromo-2-chloro-imidazo[1,2-a]pyridine (1.0 equiv), the desired primary or secondary amine (1.2-1.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv).

  • Add the catalyst, Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.025 equiv), and the ligand, Xantphos (0.06 equiv).

  • Purge the vessel with an inert gas.

  • Add anhydrous, degassed toluene or 1,4-dioxane.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor reaction progress by TLC or LC-MS. Reactions are typically complete in 6-18 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

ParameterRecommended ConditionCausality and Notes
Catalyst/Ligand Pd₂(dba)₃ / XantphosXantphos is a robust ligand for C-Br amination, offering good stability.[11]
Base Cs₂CO₃, K₃PO₄, NaOtBuA strong, non-nucleophilic base is required. Cs₂CO₃ is often a good choice.
Solvent Toluene, 1,4-DioxaneAnhydrous, aprotic solvents are essential to prevent catalyst quenching.
Temperature 100-110 °CHigher temperatures are often needed for C-N coupling compared to C-C coupling.
Selectivity >90% for C8-aminationPrimarily driven by the preferential oxidative addition to the C-Br bond.
Protocol Suite B: Selective Functionalization at the 2-Chloro Position

Selectivity for the C2 position requires overcoming the kinetic preference for the C-Br bond. This can be achieved by using specialized catalysts or, more commonly, through a sequential approach where the C8 position is functionalized first. The protocols below focus on the functionalization of the 8-substituted-2-chloro-imidazo[1,2-a]pyridine intermediate generated from Protocol Suite A.

G start 8-bromo-2-chloro- imidazopyridine intermediate 8-R-2-chloro- imidazopyridine start->intermediate Protocol A1 or A2 (C8 Functionalization) final_product 8-R-2-R'- imidazopyridine intermediate->final_product Protocol B1 or B2 (C2 Functionalization)

Caption: General workflow for sequential functionalization.

With the more reactive C8-bromo site addressed, the C2-chloro position can be targeted. Activating the C-Cl bond often requires more effective catalyst systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[12]

Step-by-Step Methodology:

  • To a dry reaction vessel, add the 8-substituted-2-chloro-imidazo[1,2-a]pyridine (1.0 equiv), the desired boronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Purge the vessel with an inert gas.

  • Add the catalyst, such as palladium(II) dichloride (PEPPSI-IPr) (0.03 equiv), or a combination of a palladium source (e.g., Pd(OAc)₂) and a bulky ligand (e.g., SPhos, RuPhos).

  • Add an anhydrous, degassed solvent like toluene or CPME.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor reaction progress by LC-MS. These reactions may require longer times (12-24 hours).

  • Workup and purification are performed as described in Protocol A1.

ParameterRecommended ConditionCausality and Notes
Catalyst PEPPSI-IPr, Pd(OAc)₂/SPhosBulky, electron-rich ligands are critical for activating the inert C-Cl bond.[6]
Base K₃PO₄, K₂CO₃Stronger bases are often needed for less reactive aryl chlorides.
Solvent Toluene, CPME, DioxaneAnhydrous conditions are crucial.
Temperature 100-110 °CMore forcing conditions are required to facilitate oxidative addition.
Yield Moderate to GoodYields can be highly dependent on the steric and electronic nature of the R group at C8.

Amination of the C2-chloro position is a challenging transformation that requires a highly active catalyst system. Second and third-generation Buchwald ligands are often necessary for good conversion.[13]

Step-by-Step Methodology:

  • To a dry, oven-dried reaction vessel, add the 8-substituted-2-chloro-imidazo[1,2-a]pyridine (1.0 equiv), the desired amine (1.5 equiv), and sodium tert-butoxide (NaOtBu, 2.0 equiv). Note: NaOtBu is a strong, air-sensitive base; handle under inert atmosphere.

  • Add the pre-catalyst, (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) [2-(2'-amino-1,1'-biphenyl)]palladium(II) methanesulfonate (RuPhos Palladacycle) (0.03 equiv).

  • Purge the vessel with an inert gas.

  • Add anhydrous, degassed toluene or tert-amyl alcohol.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor reaction progress by LC-MS. Reactions can require 12-24 hours.

  • Workup and purification are performed as described in Protocol A2.

ParameterRecommended ConditionCausality and Notes
Catalyst RuPhos or BrettPhos PalladacycleThese advanced catalysts are designed for challenging C-Cl aminations.
Base NaOtBu, LHMDSA very strong, non-nucleophilic base is essential for this transformation.
Solvent Toluene, tert-amyl alcoholHigh boiling point, anhydrous solvents are required.
Temperature 110 °CHigh thermal energy is needed to overcome the activation barrier of C-Cl bond cleavage.
Yield Substrate DependentCan be sensitive to steric hindrance from the C8 substituent and the incoming amine.

General Catalytic Cycle & Troubleshooting

Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is key to troubleshooting. The cycle consists of three main steps: oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[14][15][16]

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig) pd2_complex->transmetalation R'-M (Suzuki) or R₂'NH (B-H) pd2_intermediate Ar-Pd(II)L₂(R') transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R' reductive_elimination->product

Caption: Generalized catalytic cycle for Pd-cross-coupling.

Common Issues & Troubleshooting:

  • Low or No Conversion:

    • Cause: Inactive catalyst, insufficient temperature, or poor solvent quality.

    • Solution: Ensure solvents are rigorously anhydrous and degassed. Use a fresh bottle of catalyst or a pre-catalyst. Screen higher temperatures or different ligands. For C-Cl couplings, ensure a sufficiently active catalyst system is used.

  • Poor Selectivity (Reaction at both positions):

    • Cause: Reaction conditions for C8-functionalization are too harsh, leading to competitive C-Cl activation.

    • Solution: Reduce the reaction temperature. Screen different palladium sources; for example, Pd(PPh₃)₄ is often milder than systems generated from Pd(OAc)₂. Reduce reaction time.

  • Formation of Homocoupled Boronic Acid Product (Suzuki):

    • Cause: Oxygen contamination leading to oxidative homocoupling.

    • Solution: Improve degassing procedure for solvents and ensure the reaction is maintained under a positive pressure of inert gas.

  • Formation of Hydrodehalogenated Byproduct (Ar-H):

    • Cause: A side reaction, often involving water or other proton sources, that competes with the desired coupling.

    • Solution: Ensure anhydrous conditions. For Buchwald-Hartwig, this can sometimes indicate a β-hydride elimination pathway is competing with reductive elimination.[9] Changing the ligand can sometimes mitigate this.

Conclusion

The 8-bromo-2-chloro-imidazo[1,2-a]pyridine scaffold provides an exceptional platform for the synthesis of diverse and complex molecules. By understanding the fundamental principles of reactivity and carefully selecting reaction conditions, researchers can achieve highly selective, orthogonal functionalization at either the C8 or C2 position. The protocols outlined in this guide serve as a comprehensive starting point for leveraging this powerful synthetic strategy in the pursuit of novel chemical entities for drug discovery and development.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
  • Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroarom
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts.
  • Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applic
  • Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
  • Buchwald–Hartwig amin
  • Imidazopyrimidine: from a relatively exotic scaffold to an evolving structural motif in drug discovery. PMC.
  • A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradi
  • Synthesis of imidazopyridines via NaIO 4 /TBHP-promoted (3 + 2) cycloaddition and biological evaluation as anticancer agents. RSC Publishing.
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
  • Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Deriv
  • Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. PMC.
  • Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv

Sources

Application Note: Regioselective Buchwald-Hartwig Amination of 8-bromo-2-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for numerous kinase inhibitors, GABA receptor ligands, and anti-infectives (e.g., Zolpidem, Alpidem).

The substrate 8-bromo-2-chloroimidazo[1,2-a]pyridine presents a unique opportunity for orthogonal functionalization . The presence of two distinct halogen handles—a bromide at C8 and a chloride at C2—allows for sequential cross-coupling reactions. This guide details the protocol for the chemoselective Buchwald-Hartwig amination at the C8 position , preserving the C2-chloride for subsequent diversification.

Key Technical Challenges Solved:
  • Regioselectivity: Ensuring exclusive reaction at C8-Br over C2-Cl.

  • Catalyst Poisoning: Preventing non-productive coordination of Palladium to the N1 or N4 nitrogens.

  • Hydrodehalogenation: Minimizing the reduction of the C-Br bond without amine coupling.

Mechanistic Grounding: The Basis of Selectivity

To achieve high fidelity in this reaction, one must understand the reactivity hierarchy of the substrate.

Reactivity Hierarchy (C8 vs. C2)

The selectivity is governed by the rate of Oxidative Addition , the first step in the Pd(0)/Pd(II) catalytic cycle.

  • Bond Dissociation Energy (BDE): The C-Br bond is significantly weaker (~81 kcal/mol) than the C-Cl bond (~96 kcal/mol), making C8 kinetically favored for Pd insertion.

  • Electronic Environment: The C8 position is electron-deficient relative to the electron-rich C3 position, facilitating nucleophilic attack by the Pd(0) species.

Visualization of Selectivity Pathway

The following decision tree illustrates the kinetic checkpoints ensuring C8 selectivity.

ReactionSelectivity Substrate 8-bromo-2-chloroimidazo[1,2-a]pyridine Pd0 Pd(0)Ln Active Catalyst Substrate->Pd0 + Catalyst OA_C8 Oxidative Addition at C8-Br (Fast, Kinetically Favored) Pd0->OA_C8 Low Temp / Bulky Ligand OA_C2 Oxidative Addition at C2-Cl (Slow, High Barrier) Pd0->OA_C2 High Temp / Small Ligand Intermediate Pd(II)-Ar-Br Complex OA_C8->Intermediate + Amine / Base Side_Prod Impurity: Bis-aminated or C2-Product OA_C2->Side_Prod Prod_C8 Target: C8-Amine Product (C2-Cl Intact) Intermediate->Prod_C8 Reductive Elimination

Figure 1: Kinetic pathway demonstrating the preferential oxidative addition at C8-Br.

Optimization Matrix: Reaction Parameters

Successful amination requires balancing catalyst activity with stability. The following matrix summarizes validated conditions.

ParameterRecommended ChoiceRationale
Catalyst Source Pd(OAc)₂ or Pd₂(dba)₃Pd(OAc)₂ is stable and cheaper; Pd₂(dba)₃ is useful for sensitive substrates requiring strictly neutral initial conditions.
Ligand (Primary) Xantphos or BINAP Bidentate ligands with wide bite angles prevent the formation of stable bis-palladium complexes and enforce reductive elimination. Xantphos is particularly good at preventing N-coordination poisoning.
Ligand (Difficult) BrettPhos If the amine is sterically hindered or electron-deficient, switch to the bulky biarylphosphine BrettPhos.
Base Cs₂CO₃ (Standard)Milder base, minimizes hydrolysis of the C2-Cl.
Base (Alternative) NaOtBuFaster reaction rates but higher risk of C2-Cl displacement or dehalogenation. Use only if Cs₂CO₃ fails.
Solvent 1,4-Dioxane or TolueneHigh boiling points allow for thermal activation; Dioxane helps solubilize polar intermediates.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 8-bromo-2-chloroimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine: 1.2 equiv (e.g., Morpholine, Aniline derivative)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, anhydrous)

  • Solvent: 1,4-Dioxane (0.1 M concentration), sparged with Argon for 15 mins.

Step-by-Step Workflow
  • Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.

  • Solids Charge: Add the imidazopyridine substrate, Pd(OAc)₂, Xantphos, and Cs₂CO₃ to the vial.

    • Note: Pre-mixing Pd and Ligand in a small amount of solvent for 5 minutes to form the active catalyst species (L₂Pd) is a "Best Practice" for reproducibility.

  • Liquid Addition: Add the amine and the sparged 1,4-Dioxane via syringe. Seal the vial with a Teflon-lined cap.

  • Reaction: Heat the block to 80–90 °C .

    • Critical Checkpoint: Do not exceed 100°C initially. Higher temperatures increase the probability of activating the C2-Cl bond.

  • Monitoring: Monitor by LCMS at 2 hours.

    • Target: Disappearance of Br-isotope pattern (1:1 ratio of M/M+2).

    • Persistence: Retention of Cl-isotope pattern (3:1 ratio of M/M+2).

  • Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove inorganic salts and Pd black.

  • Purification: Concentrate in vacuo and purify via Flash Column Chromatography (Hexanes/EtOAc or DCM/MeOH).

Workflow Visualization

Workflow Setup 1. Inert Setup (Argon/Glovebox) Mix 2. Catalyst Pre-formation (Pd + Ligand) Setup->Mix Reaction 3. Heating (80-90°C) Time: 2-12h Mix->Reaction Check 4. LCMS Check (Look for Cl pattern) Reaction->Check Check->Reaction Incomplete Purify 5. Celite Filter & Column Chromatography Check->Purify Complete

Figure 2: Operational workflow for the amination protocol.

Quality Control & Self-Validation

To ensure the protocol worked as intended (Regioselectivity), use the following validation markers:

LCMS Validation
  • Starting Material: M+ (Br/Cl pattern).

  • Product: Mass = [Substrate - Br + Amine].

  • Isotope Pattern: The product MUST show a characteristic Chlorine isotope pattern (³⁵Cl:³⁷Cl approx 3:1). If the mass spectrum shows no halogen pattern, you have likely displaced both halogens (Bis-amination).

1H NMR Validation
  • Shift Diagnostic: The proton at C7 (adjacent to the C8-Br) will undergo a significant upfield shift due to the electron-donating nature of the newly installed amine group compared to the electron-withdrawing bromine.

  • Integral Check: Ensure the integration of the aromatic region corresponds to the loss of the C8 substituent only.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
No Reaction (0% Conv.) Catalyst poisoning by pyridine N; Oxygen presence.Switch to BrettPhos (bulkier, protects Pd). Re-sparge solvents vigorously.
C2-Cl Reaction Observed Temperature too high; Ligand too small.Lower temp to 70°C. Use Xantphos (large bite angle enforces selectivity).
De-bromination (H-product) Beta-hydride elimination from amine; Solvent H-transfer.Switch base to Cs₂CO₃ . Avoid primary alcohols as co-solvents.
Stalled at 50% Catalyst death.Add a second portion of catalyst (2.5 mol%) after 4 hours.

References

  • Buchwald-Hartwig Amination Overview

    • Paul, F., Patt, J., & Hartwig, J. F. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3] Reaction of aryl bromides with tin amides." Journal of the American Chemical Society.

  • Regioselectivity in Polyhalogenated Heterocycles

    • Schröter, S., Stock, C., & Bach, T. (2005). "Regioselective Cross-Coupling Reactions of Multiple Halogenated Nitrogen Heterocycles." Tetrahedron.
  • Ligand Effects (BrettPhos/Xantphos)

    • Su, M., Hoshiya, N., & Buchwald, S. L. (2014). "Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides." Organic Letters.
  • Imidazo[1,2-a]pyridine Functionalization Review

    • Bagdi, A. K., et al. (2013).[3] "Recent advances in the synthesis and functionalization of imidazo[1,2-a]pyridines." Chemical Communications.

Sources

Application Notes and Protocols for the One-Pot Synthesis of 8-bromo-2-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This document provides a comprehensive guide to a robust and efficient one-pot synthesis of 8-bromo-2-chloroimidazo[1,2-a]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine core is a privileged structure found in numerous therapeutic agents.[1][2][3] This application note details a proposed sequential one-pot reaction, grounded in established chemical principles, designed to maximize efficiency and yield while minimizing purification steps. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, and offer insights into process optimization and troubleshooting. This guide is intended for researchers, synthetic chemists, and professionals in the field of drug development.

Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold

The imidazo[1,2-a]pyridine ring system is a cornerstone in the development of new pharmaceuticals, exhibiting a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and anxiolytic properties.[4][5] The specific substitution pattern of the scaffold is critical in tuning its pharmacological profile. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the compound's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of efficient and scalable synthetic routes to dihalogenated imidazo[1,2-a]pyridines like 8-bromo-2-chloroimidazo[1,2-a]pyridine is of paramount importance.

A Proposed One-Pot Synthetic Strategy

While numerous methods exist for the synthesis of the imidazo[1,2-a]pyridine core, this guide proposes a streamlined, sequential one-pot approach for the synthesis of 8-bromo-2-chloroimidazo[1,2-a]pyridine. This strategy is designed to be highly efficient, avoiding the isolation of intermediates and thereby reducing solvent waste and saving time. The synthesis commences with the commercially available 3-bromo-2-aminopyridine and proceeds through two key in-situ transformations:

  • Cyclization: Formation of the 8-bromoimidazo[1,2-a]pyridine scaffold.

  • Chlorination: Regioselective introduction of a chlorine atom at the C-2 position.

This approach leverages well-established reactivity patterns of the imidazo[1,2-a]pyridine system to achieve the desired product in a single reaction vessel.

Reaction Mechanism: A Step-by-Step Elucidation

The proposed one-pot synthesis involves a cascade of reactions, each with a distinct mechanistic rationale. The overall transformation can be understood as follows:

Step 1: Formation of 8-bromoimidazo[1,2-a]pyridine

The synthesis begins with the reaction of 3-bromo-2-aminopyridine with an appropriate C2 synthon, such as chloroacetaldehyde. The pyridine nitrogen of 3-bromo-2-aminopyridine acts as a nucleophile, attacking the electrophilic carbon of chloroacetaldehyde to form a pyridinium intermediate. Subsequent intramolecular cyclization, driven by the exocyclic amino group, followed by dehydration, yields the 8-bromoimidazo[1,2-a]pyridine intermediate.

Step 2: Regioselective C-2 Chlorination

Following the in-situ formation of 8-bromoimidazo[1,2-a]pyridine, a chlorinating agent is introduced. While the C-3 position of the imidazo[1,2-a]pyridine ring is typically more susceptible to electrophilic attack, C-2 chlorination can be achieved under specific conditions. In this proposed protocol, we utilize N-chlorosuccinimide (NCS) as a mild and effective chlorinating agent. The mechanism of chlorination with NCS can proceed through an electrophilic aromatic substitution pathway. The precise regioselectivity can be influenced by solvent, temperature, and the electronic nature of the substrate.

G cluster_0 Step 1: Cyclization cluster_1 Step 2: Chlorination 3-bromo-2-aminopyridine 3-bromo-2-aminopyridine Pyridinium_Intermediate Pyridinium Intermediate 3-bromo-2-aminopyridine->Pyridinium_Intermediate Nucleophilic attack Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->Pyridinium_Intermediate Cyclized_Intermediate Cyclized Intermediate Pyridinium_Intermediate->Cyclized_Intermediate Intramolecular cyclization 8-bromoimidazo[1,2-a]pyridine 8-bromoimidazo[1,2-a]pyridine Cyclized_Intermediate->8-bromoimidazo[1,2-a]pyridine Dehydration Chlorinated_Intermediate Chlorinated Intermediate 8-bromoimidazo[1,2-a]pyridine->Chlorinated_Intermediate Electrophilic attack at C-2 NCS N-Chlorosuccinimide NCS->Chlorinated_Intermediate Final_Product 8-bromo-2-chloroimidazo[1,2-a]pyridine Chlorinated_Intermediate->Final_Product Deprotonation

Caption: Proposed reaction mechanism for the one-pot synthesis.

Detailed Experimental Protocol

Materials:

  • 3-bromo-2-aminopyridine

  • Chloroacetaldehyde (50% w/w aqueous solution)

  • Sodium bicarbonate (NaHCO₃)

  • N-Chlorosuccinimide (NCS)

  • Ethanol (EtOH)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromo-2-aminopyridine (1.0 eq).

  • Solvent Addition: Add ethanol (EtOH) to the flask to dissolve the starting material.

  • Cyclization Step:

    • To the stirred solution, add chloroacetaldehyde (1.1 eq, 50% w/w in H₂O) dropwise at room temperature.

    • Add sodium bicarbonate (2.0 eq) to the reaction mixture.

    • Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Chlorination Step:

    • After completion of the cyclization (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Add acetonitrile (ACN) to the reaction mixture.

    • In a separate flask, dissolve N-chlorosuccinimide (NCS, 1.2 eq) in acetonitrile.

    • Add the NCS solution dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the formation of the product by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 8-bromo-2-chloroimidazo[1,2-a]pyridine.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the one-pot synthesis of 8-bromo-2-chloroimidazo[1,2-a]pyridine.

ParameterValue/RangeNotes
Starting Material 3-bromo-2-aminopyridineCommercially available.
Key Reagents Chloroacetaldehyde, NaHCO₃, NCSEnsure high purity of reagents.
Solvents Ethanol, AcetonitrileAnhydrous solvents are recommended for the chlorination step.
Reaction Time 6-10 hoursMonitor by TLC for optimal reaction time.
Reaction Temperature Reflux (cyclization), 0 °C to RT (chlorination)Temperature control is crucial for selectivity.
Expected Yield 60-75%Yields may vary based on scale and purity of reagents.
Appearance Off-white to pale yellow solid
Characterization ¹H NMR, ¹³C NMR, Mass SpectrometryConfirm the structure and purity of the final product.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

G Start Start Reaction_Setup Reaction Setup: 3-bromo-2-aminopyridine in EtOH Start->Reaction_Setup Cyclization Cyclization: Add Chloroacetaldehyde & NaHCO3 Reflux 4-6h Reaction_Setup->Cyclization Chlorination Chlorination: Cool to 0°C, add NCS in ACN Stir 2-4h at RT Cyclization->Chlorination Workup Work-up: Quench, Extract with EtOAc Chlorination->Workup Purification Purification: Column Chromatography Workup->Purification Final_Product Pure 8-bromo-2-chloro- imidazo[1,2-a]pyridine Purification->Final_Product

Caption: Overall experimental workflow from starting materials to pure product.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Cyclization Insufficient reaction time or temperature.Increase reflux time and monitor by TLC. Ensure adequate heating.
Low Yield of Chlorinated Product Incomplete reaction; degradation of product.Ensure complete consumption of the intermediate before adding NCS. Maintain low temperature during NCS addition.
Formation of Side Products Non-selective chlorination (e.g., at C-3).Optimize the reaction conditions for chlorination (temperature, solvent, rate of addition of NCS).
Difficulty in Purification Co-eluting impurities.Optimize the solvent system for column chromatography. Consider recrystallization.

Safety Precautions

  • General: This procedure should be carried out by a trained chemist in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Reagent-Specific Hazards:

    • Chloroacetaldehyde: Toxic and corrosive. Handle with extreme care.

    • N-Chlorosuccinimide (NCS): Corrosive and an oxidizing agent. Avoid contact with skin and eyes.

    • Solvents: Ethanol, acetonitrile, ethyl acetate, and hexanes are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. Available at: [Link]

  • Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines and unexpected synthesis of novel tetracyclic derivatives by nucleophilic aromatic substitution - NIH. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. Available at: [Link]

  • One-pot synthesis of 3-bromoimidazopyridines. - ResearchGate. Available at: [Link]

  • One-pot synthesis of imidazo[1,2-a]pyridine. - ResearchGate. Available at: [Link]

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction - MDPI. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. Available at: [Link]

  • Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines: sodium chlorite/bromite as the halogen source - RSC Publishing. Available at: [Link]

  • CN103788092A - Method for synthesizing 6-bromoimidazo [1,2-a] pyridine - Google Patents.
  • 2,2′-[2,4-Bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine) - MDPI. Available at: [Link]

  • N-CHLOROSUCCINIMIDE/SODIUM HYDROXIDE-MEDIATED SYNTHESIS OF BENZIMIDAZOLES FROM AMIDINES UNDER MILD CONDITIONS. Available at: [Link]

  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - PMC. Available at: [Link]

  • Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - Beilstein Journals. Available at: [Link]

  • Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water: Reactivity mediated by substrates and solvent - PubMed. Available at: [Link]

  • Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst - Letters in Applied NanoBioScience. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support: Solubilization Protocols for 8-Bromo-2-chloroimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

The Challenge: 8-Bromo-2-chloroimidazo[1,2-a]pyridine is a fused bicyclic heterocycle characterized by significant planarity and halogen-mediated crystal packing.[1] While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this scaffold due to its high dielectric constant (


) and dipole moment, researchers frequently report "crashing out" (precipitation) upon dilution or slow dissolution rates.[1]

The Science of the Problem: This insolubility is rarely thermodynamic; it is kinetic . The presence of bromine (C-8) and chlorine (C-2) atoms enhances intermolecular halogen bonding and


-

stacking interactions, creating a high crystal lattice energy ("Brick Dust" effect).[1] To solubilize this compound, you must input sufficient energy to overcome the lattice enthalpy (

) before the favorable solvation enthalpy (

) of DMSO can take over.[1]

Diagnostic Module: Why is it not dissolving?

Before proceeding with physical protocols, identify your specific failure mode using the table below.

SymptomDiagnosisRoot CauseRecommended Action
Floating Powder Wetting IssueHigh surface tension/hydrophobicity prevents solvent penetration.[1]Vortex vigorously to submerge, then sonicate.
Cloudy Suspension Kinetic TrapParticle size is too large; solvent cannot access the crystal core.Sonication (20-40 kHz) to increase surface area.[1]
Precipitate after Dilution "Oiling Out"Water content in DMSO or rapid change in polarity (dielectric shock).Use Stepwise Dilution (See Protocol B).
Yellow Discoloration Oxidation/DegradationTrace acid/base impurities or photodegradation.Check DMSO purity; Store in amber vials.

Standard Operating Protocols (SOPs)

Protocol A: The "Heat-Cycle" Method (Primary Strategy)

Use this for preparing standard stock solutions (10 mM – 100 mM).[1]

  • Weighing: Weigh the compound directly into a glass vial (avoid plastic microfuge tubes for initial dissolution to prevent leaching or adsorption).

  • Solvent Addition: Add anhydrous DMSO (Grade: ACS Spectrophotometric or equivalent,

    
    99.9%) to achieve 80% of the target volume.
    
  • Vortexing: Vortex at maximum speed for 30 seconds to disrupt powder clumps.

  • Thermal Shock (Critical Step):

    • Heat the vial to 40–50°C in a water bath or heating block for 5–10 minutes.

    • Note: The melting point of this scaffold is generally >70°C; mild heating increases the kinetic energy of the solvent molecules without degrading the solute.

  • Sonication: While warm, sonicate in a bath sonicator for 10 minutes.

  • Final Volume: Allow to cool to room temperature (RT). Top up to the final volume with DMSO. Vortex to mix.

Protocol B: The "Stepwise" Dilution (For Aqueous Assays)

Use this when moving from DMSO stock to aqueous buffer (e.g., PBS) to prevent precipitation.[1]

  • Preparation: Do not add the DMSO stock directly to a large volume of water. This causes "dielectric shock," forcing the hydrophobic drug to aggregate immediately.

  • Intermediate Step: Create a 10x working solution in a solvent blend (e.g., 50% DMSO / 50% Water or PEG-400).

  • Final Addition: Add the intermediate solution dropwise to the agitated buffer.

Protocol C: Acid-Assisted Solubilization (Advanced)

Use this ONLY if Protocol A fails and your assay tolerates acidic pH.[1]

The imidazo[1,2-a]pyridine core contains a basic nitrogen at position N1 (pKa


 5–6).[1] Protonating this nitrogen disrupts the crystal lattice by introducing charge repulsion.
  • Acidification: Add 1.0 equivalent of HCl (using 1M HCl in dioxane or aqueous) or Trifluoroacetic acid (TFA) to the solid before adding DMSO.

  • Dissolution: The resulting salt form (pyridinium cation) will have significantly higher solubility in polar solvents.

  • Warning: Ensure the acidic pH does not interfere with downstream biological targets (e.g., acid-sensitive proteins).

Visualization: Solubilization Decision Tree

The following workflow illustrates the logical progression for troubleshooting solubility issues with 8-bromo-2-chloroimidazo[1,2-a]pyridine.

SolubilityWorkflow Start Start: Solid Compound + DMSO VisualCheck Visual Inspection: Clear Solution? Start->VisualCheck Success Success: Proceed to Assay VisualCheck->Success Yes Cloudy Cloudy/Suspension VisualCheck->Cloudy No Sonicate Action: Sonication (40 kHz, 10 min) Cloudy->Sonicate Check2 Visual Inspection: Clear? Sonicate->Check2 Heat Action: Heat to 50°C (Kinetic Energy Input) Heat->Check2 Loop if improving CoSolvent Action: Co-solvent (Add PEG-400 or Ethanol) Heat->CoSolvent If Heat Fails Check2->Success Yes Check2->Heat No Acidify Action: Acidify (Add 1 eq. HCl/TFA) Acidify->Success Dissolves as Salt CoSolvent->Acidify Last Resort

Caption: Decision logic for overcoming kinetic and thermodynamic solubility barriers in DMSO.

Frequently Asked Questions (FAQ)

Q1: My stock solution froze in the fridge (4°C). Is the compound ruined? A: No. Pure DMSO freezes at 19°C. This is normal.

  • Fix: Thaw completely at Room Temperature (RT) or 37°C. Crucial: You must vortex and inspect for "micro-crystals" after thawing. The freeze-thaw cycle can induce crystallization (nucleation).[1] If crystals appear, repeat Protocol A (Heat/Sonicate).

Q2: Can I use plastic tips/tubes? A: For short-term handling, polypropylene (PP) is acceptable.[1] However, DMSO is a penetrating solvent and can leach plasticizers from lower-quality plastics (polystyrene).[1] For long-term storage of stock solutions (>1 week), always use borosilicate glass vials with PTFE-lined caps.

Q3: Why does the solution turn yellow over time? A: Imidazo[1,2-a]pyridines are electron-rich.[1] A yellow shift often indicates:

  • Formation of N-oxides (if stored in non-anhydrous DMSO exposed to air).

  • Trace photolysis (bromine-carbon bonds are photosensitive).[1]

  • Prevention: Store under nitrogen/argon gas in amber vials at -20°C.

Q4: What is the maximum theoretical solubility? A: While experimental values vary by polymorph, analogous halogenated imidazopyridines typically achieve 50–100 mM in anhydrous DMSO with heat assistance. Do not attempt >200 mM without specific validation.

References

  • Gaylord Chemical Company. (2007).[2][3] Dimethyl Sulfoxide (DMSO) Solubility Data: Bulletin #102B.[3] Gaylord Chemical.[2][3][4][5][6] Link

  • Bagdi, A. K., et al. (2013). Transition-metal-free regioselective C–H halogenation of imidazo[1,2-a]pyridines. RSC Advances, 3, 24034-24037.[1] Link

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1] Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 329766128, 8-Bromoimidazo[1,2-a]pyridine. Link[1]

Sources

Technical Support Center: 8-Bromo-2-chloroimidazo[1,2-a]pyridine Purification

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for the Purification of 8-bromo-2-chloroimidazo[1,2-a]pyridine derivatives .

Status: Operational | Role: Senior Application Scientist Scope: Downstream Processing, Impurity Profiling, and Isolation Strategies.

Executive Technical Summary

The 8-bromo-2-chloroimidazo[1,2-a]pyridine scaffold presents a unique purification challenge due to the interplay between the electron-withdrawing nature of the 8-bromo and 2-chloro substituents. Unlike the parent imidazo[1,2-a]pyridine, this derivative exhibits reduced basicity (pKa < 4.0) and enhanced lipophilicity .

Standard acid-base extraction protocols often fail because the molecule does not protonate efficiently in mild acidic buffers, leading to poor phase partitioning. Furthermore, the C2-chloro position is susceptible to nucleophilic displacement (SNAr) under vigorous alkaline conditions, necessitating a "Non-Nucleophilic" workup strategy.

This guide provides troubleshooting workflows for isolation, crystallization, and chromatography, specifically tailored to the physicochemical properties of this halogenated core.

Critical Physicochemical Data

Before initiating purification, verify your target's profile against these benchmarks to select the correct solvent system.

ParameterValue / CharacteristicImpact on Purification
LogP (Predicted) ~2.5 – 2.9Highly soluble in DCM, EtOAc; Insoluble in water.
pKa (N1-Nitrogen) ~2.5 – 3.5 (Est.)Weakly basic. Will not form stable salts with weak acids (e.g., acetic acid). Requires strong mineral acids (HCl) for protonation, but this risks C2-Cl hydrolysis.
Thermal Stability Moderate (< 120°C)Avoid prolonged heating in high-boiling solvents (DMSO/DMF) to prevent debromination or polymerization.
C2-Cl Reactivity ElectrophilicVulnerable to hydrolysis (to 2-OH) or alkoxide attack (to 2-OR) at pH > 10 or in hot alcohols.

Troubleshooting & Protocols (Q&A Format)

Module A: Workup & Pre-Purification

Q: I see a persistent "starting material" spot (2-amino-3-bromopyridine) that co-elutes with my product. Acid washing didn't remove it. Why?

A: This is a classic issue with poly-halogenated imidazopyridines.

  • The Mechanism: Both the starting material (2-amino-3-bromopyridine) and your product are weak bases. Standard 1M HCl washes are often insufficient to fully protonate and extract the starting material into the aqueous phase without also extracting your product or degrading the C2-Cl bond.

  • The Solution: Use a Chemoselective Derivatization strategy.

    • Dissolve the crude mixture in DCM.

    • Add a slight excess (1.1 eq vs. impurity) of acetic anhydride or benzoyl chloride and mild base (pyridine).

    • The 2-aminopyridine starting material will rapidly acylate to form a non-basic amide (N-(3-bromopyridin-2-yl)acetamide).

    • The imidazo[1,2-a]pyridine product (tertiary amine) cannot react.

    • Result: The acylated impurity now has a significantly different Rf value and polarity, making it easily separable via flash chromatography.

Q: My crude product is dark brown/black. How do I remove these colored impurities before the column?

A: The color usually arises from polymerized pyrrole-like byproducts or oxidized aminopyridines.

  • Protocol:

    • Dissolve crude in minimal DCM.

    • Precipitate by adding 5 volumes of Hexane/MTBE (1:1) .

    • The monomeric product usually remains in the supernatant (or forms a clean precipitate), while the dark polymeric "tar" adheres to the flask walls or precipitates as a gum.

    • Filtration: Pass the supernatant through a short pad of neutral alumina (not silica). Alumina is more effective at retaining highly conjugated, colored polar impurities for this specific scaffold.

Module B: Crystallization Strategies

Q: Flash chromatography is difficult due to poor separation. Can I recrystallize this derivative?

A: Yes, but you must avoid nucleophilic solvents (like hot methanol) which can slowly displace the 2-chloro group.

Recommended Solvent Systems:

  • Acetonitrile (ACN) / Water:

    • Dissolve in boiling ACN.

    • Add hot water dropwise until turbidity persists.

    • Cool slowly to 4°C.

    • Why: ACN is non-nucleophilic and solubilizes the 8-bromo core well.

  • Ethyl Acetate / Heptane:

    • Standard antisolvent method. Good for removing non-polar impurities.

Q: I obtained a solid, but NMR shows it's a solvate or contains trapped solvent. How do I dry it without degradation?

A: The 8-bromo substituent creates a crystal lattice that can trap chlorinated solvents (DCM/CHCl3) via halogen bonding.

  • Fix: Do not dry at high temperatures (>60°C). Instead, perform a solvent exchange . Suspended the solid in pentane or heptane and stir vigorously for 2 hours, then filter. This displaces the trapped chlorinated solvent with a volatile hydrocarbon, which is easily removed under standard vacuum at 40°C.

Module C: Chromatography Guide

Q: The product tails significantly on silica gel. What is the correct mobile phase?

A: Tailing is caused by the interaction of the pyridine nitrogen (N1) with the acidic silanols on the silica surface.

  • Standard Fix: Add 1% Triethylamine (TEA) to your mobile phase.

  • Advanced Fix (For 8-bromo derivatives): Use DCM : Methanol : NH4OH (95 : 4.5 : 0.5) . The ammonia competes effectively for silanol sites.

  • Warning: Do not use acetone/hexanes if you plan to store fractions; acetone can form condensation adducts with residual amines over time.

Q: What is the elution order of common impurities?

  • Fastest (High Rf): 8-bromo-2-chloroimidazo[1,2-a]pyridine (Product)

  • Medium: De-halogenated byproducts (e.g., 8-bromoimidazo[1,2-a]pyridine)

  • Slowest (Low Rf): 2-amino-3-bromopyridine (Starting Material) & Hydrolysis products (2-hydroxy derivative).

Decision Tree: Purification Workflow

Use this logic flow to determine the optimal purification route based on crude purity and scale.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC Decision1 Major Impurity is Starting Material? CheckTLC->Decision1 Acylation Perform Acylation Workup (Ac2O/Pyridine) Decision1->Acylation Yes DirectPur Proceed to Isolation Decision1->DirectPur No Acylation->DirectPur Decision2 Scale > 5 grams? DirectPur->Decision2 Cryst Recrystallization (MeCN/Water) Decision2->Cryst Yes Flash Flash Chromatography (DCM/MeOH + 1% TEA) Decision2->Flash No Final Pure 8-Br-2-Cl-Imidazo[1,2-a]pyridine Cryst->Final Flash->Final

Figure 1: Strategic decision tree for the purification of 8-bromo-2-chloroimidazo[1,2-a]pyridine, prioritizing chemical removal of starting materials before physical separation.

Impurity Profiling & Structural Confirmation

When analyzing your purified fractions, be aware of specific spectral signatures that confirm the integrity of the 2-chloro and 8-bromo positions.

NMR Diagnostic Signals (DMSO-d6)
PositionSignal TypeChemical Shift (δ)Diagnostic Note
H-3 (Imidazole) Singlet8.10 – 8.30 ppmIf this splits or shifts upfield (<7.5), suspect loss of 2-Cl.
H-5 (Pyridine) Doublet8.40 – 8.60 ppmDeshielded by N1.
H-7 (Pyridine) Doublet/Multiplet7.50 – 7.70 ppm
H-6 (Pyridine) Triplet/Multiplet6.90 – 7.10 ppm

Critical Check: If you observe a broad singlet around 10-12 ppm, you have likely hydrolyzed the 2-Cl to a 2-hydroxy (lactam tautomer) species.

Mass Spectrometry (LCMS)
  • Isotope Pattern: Look for the distinct Br + Cl pattern.

    • M+ (100%)

    • M+2 (130%) [due to 79Br/81Br (1:1) and 35Cl/37Cl (3:1) overlap]

    • M+4 (30%)

  • Fragmentation: Loss of Cl (M-35/37) is common in the source.

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1] Journal of Organic Chemistry, 2013.

  • Reactivity of 2-Haloimidazopyridines

    • Guchhait, S. K., et al. "Regioselective functionalization of imidazo[1,2-a]pyridines." RSC Advances, 2014.

  • Purification Strategies for Nitrogen Heterocycles: "Purification of Laboratory Chemicals," 8th Edition. Butterworth-Heinemann. (Standard reference for solvent selection).
  • pKa Estimation of Heterocycles

    • Reich, H. J. "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the High-Fidelity Identification of 8-bromo-2-chloroimidazo[1,2-a]pyridine: A Comparative Analysis of HRMS and LC-MS Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and its halogenated derivatives often exhibit potent biological activities. This guide provides an in-depth, comparative analysis of two powerful analytical techniques—High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the definitive identification of 8-bromo-2-chloroimidazo[1,2-a]pyridine. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references.

The Analytical Challenge: Distinguishing Isomers and Ensuring Purity

The synthesis of substituted imidazo[1,2-a]pyridines can often yield a mixture of regioisomers and closely related impurities. For a molecule like 8-bromo-2-chloroimidazo[1,2-a]pyridine, with a molecular formula of C₇H₄BrClN₂, a nominal mass of 230 Da, and multiple potential sites for halogenation, the analytical challenge is twofold: to confirm the elemental composition with high certainty and to ensure the correct substitution pattern. This is where the complementary strengths of HRMS and LC-MS become invaluable.

Core Principles: High Resolution vs. Chromatographic Separation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, typically to within 5 parts per million (ppm). This precision allows for the determination of an analyte's elemental formula, a critical first step in structural elucidation.[1][2] The power of HRMS lies in its ability to distinguish between ions of very similar nominal mass, a task at which lower-resolution instruments would fail.

Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, couples the separation power of liquid chromatography with the detection capabilities of a mass spectrometer.[3][4] This hyphenated technique is indispensable for analyzing complex mixtures, separating the target compound from impurities, isomers, and starting materials before mass analysis.[5]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the analysis of 8-bromo-2-chloroimidazo[1,2-a]pyridine by both HRMS and LC-MS.

Analytical Workflow Experimental Workflow for Compound Identification cluster_0 Sample Preparation cluster_1 Analytical Technique cluster_2 Data Acquisition & Analysis cluster_3 Outcome Sample Sample Dissolution Dissolution in LC-MS Grade Solvent Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration LC_MS LC-MS System Filtration->LC_MS Injection HRMS Direct Infusion HRMS Filtration->HRMS Infusion LC_Data Chromatogram & Mass Spectra LC_MS->LC_Data HRMS_Data High-Resolution Mass Spectrum HRMS->HRMS_Data Data_Interpretation Data Interpretation: - Retention Time - Isotopic Pattern - Fragmentation - Mass Accuracy LC_Data->Data_Interpretation HRMS_Data->Data_Interpretation Identification Structural Confirmation of 8-bromo-2-chloroimidazo[1,2-a]pyridine Data_Interpretation->Identification

Caption: A generalized workflow for the identification of 8-bromo-2-chloroimidazo[1,2-a]pyridine using LC-MS and HRMS.

Part 1: High-Resolution Mass Spectrometry (HRMS) for Unambiguous Elemental Composition

For the definitive confirmation of the elemental formula of 8-bromo-2-chloroimidazo[1,2-a]pyridine, direct infusion HRMS is the gold standard. The key to this analysis is the unique isotopic signature created by the presence of both bromine and chlorine atoms.

The Isotopic Fingerprint of Bromine and Chlorine

Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). Chlorine also has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (~75.8% and ~24.2%). A molecule containing one bromine and one chlorine atom will therefore exhibit a characteristic cluster of isotopic peaks in its mass spectrum.

For 8-bromo-2-chloroimidazo[1,2-a]pyridine (C₇H₄BrClN₂), the expected isotopic pattern for the protonated molecule [M+H]⁺ would be:

IonIsotopesRelative Abundance (Approx.)
[M+H]⁺⁷⁹Br, ³⁵Cl100%
[M+2+H]⁺⁸¹Br, ³⁵Cl or ⁷⁹Br, ³⁷Cl~130%
[M+4+H]⁺⁸¹Br, ³⁷Cl~32%

This distinctive 100:130:32 intensity ratio is a highly confident indicator of the presence of one bromine and one chlorine atom in the molecule.

Experimental Protocol: Direct Infusion HRMS
  • Sample Preparation: Prepare a 1-5 µg/mL solution of the purified compound in an appropriate LC-MS grade solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Instrumentation: Utilize a high-resolution mass spectrometer such as an Orbitrap or a Time-of-Flight (TOF) instrument.

  • Ionization: Employ electrospray ionization (ESI) in positive ion mode, as the basic nitrogen atoms in the imidazo[1,2-a]pyridine ring are readily protonated.

  • Infusion: Introduce the sample solution directly into the ion source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the full scan mass spectrum over a relevant m/z range (e.g., m/z 100-500) with a resolution of at least 60,000 (FWHM).

  • Data Analysis:

    • Identify the isotopic cluster corresponding to the [M+H]⁺ ion.

    • Calculate the mass accuracy of the monoisotopic peak ([C₇H₅⁷⁹Br³⁵ClN₂]⁺) and ensure it is within 5 ppm of the theoretical mass.

    • Compare the observed isotopic pattern with the theoretical pattern for a molecule containing one bromine and one chlorine atom.

Data Presentation: HRMS Analysis Summary
ParameterTheoretical ValueObserved Value (Example)Mass Error (ppm)
Molecular FormulaC₇H₄BrClN₂--
[M+H]⁺ (monoisotopic)229.9328229.9325-1.3
Isotopic PatternM:M+2:M+4 ≈ 100:130:32Matches theoretical pattern-

Note: The observed values are hypothetical for illustrative purposes but are based on typical instrument performance.

Part 2: LC-MS for Purity Assessment and Isomer Separation

While HRMS confirms the elemental composition, it cannot distinguish between isomers. LC-MS is essential to verify the purity of the sample and to ensure that the characterized compound is indeed the desired 8-bromo-2-chloroimidazo[1,2-a]pyridine and not another regioisomer.

The Rationale Behind Chromatographic Method Development

The imidazo[1,2-a]pyridine core is a moderately polar, basic structure. A reversed-phase HPLC method is therefore the logical starting point for separation.

  • Stationary Phase: A C18 column is a versatile choice, offering good retention for a wide range of small molecules.

  • Mobile Phase: A gradient elution using a mixture of water and a polar organic solvent like acetonitrile or methanol is typically employed. The addition of a small amount of an acid, such as formic acid (0.1%), serves two purposes: it protonates the basic analyte, leading to better peak shape, and it provides a source of protons for efficient electrospray ionization.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a 10-100 µg/mL solution of the compound in the initial mobile phase composition.

  • LC System:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size (for UHPLC) or equivalent.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: A typical starting gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 1-5 µL.

  • MS System: A quadrupole or ion trap mass spectrometer can be used for this purpose.

  • Ionization: ESI in positive ion mode.

  • Data Acquisition: Acquire data in full scan mode to obtain mass spectra across the entire chromatographic peak. If fragmentation information is desired, a data-dependent acquisition (DDA) or product ion scan can be performed.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the precursor ion ([M+H]⁺). For the imidazo[1,2-a]pyridine scaffold, common fragmentation pathways involve the cleavage of the fused ring system. The loss of halogens (Br or Cl) or small neutral molecules like HCN are also plausible fragmentation routes. A study on the fragmentation of 3-phenoxy imidazo[1,2-a]pyridines showed characteristic losses related to the core structure, which can serve as a guide for interpreting the fragmentation of 8-bromo-2-chloroimidazo[1,2-a]pyridine.

Fragmentation Pathway Postulated Fragmentation of 8-bromo-2-chloroimidazo[1,2-a]pyridine M_H [M+H]⁺ m/z 229.9/231.9/233.9 Loss_Cl [M+H-Cl]⁺ M_H->Loss_Cl - Cl• Loss_Br [M+H-Br]⁺ M_H->Loss_Br - Br• Loss_HCN [M+H-HCN]⁺ M_H->Loss_HCN - HCN

Caption: A simplified diagram showing potential fragmentation pathways for protonated 8-bromo-2-chloroimidazo[1,2-a]pyridine.

Comparison of HRMS and LC-MS for the Identification of 8-bromo-2-chloroimidazo[1,2-a]pyridine

FeatureHigh-Resolution Mass Spectrometry (HRMS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Primary Strength Unambiguous elemental formula determination.Purity assessment and isomer separation.
Mass Accuracy High (<5 ppm).Lower (typically >100 ppm for quadrupoles).
Isotopic Resolution Excellent, clearly resolves the Br/Cl pattern.May not fully resolve the isotopic pattern.
Throughput High (direct infusion is fast).Lower (dependent on chromatographic run time).
Sample Requirement Requires a relatively pure sample.Can analyze complex mixtures.
Information Provided Elemental composition, isotopic pattern.Retention time, purity, nominal mass, fragmentation data.
Key Application Definitive confirmation of a synthesized compound's formula.Reaction monitoring, impurity profiling, isomer analysis.

Conclusion: An Integrated Approach for Confident Identification

Neither HRMS nor LC-MS alone provides a complete picture for the structural confirmation of 8-bromo-2-chloroimidazo[1,2-a]pyridine. A synergistic approach is paramount. The high-fidelity mass measurement from HRMS provides irrefutable evidence of the elemental composition, with the characteristic isotopic pattern serving as a built-in validation of the presence of both bromine and chlorine. Subsequently, LC-MS analysis confirms the purity of the compound and provides the chromatographic retention time, which is a crucial identifier for routine analysis and quality control. The fragmentation data obtained from LC-MS/MS further corroborates the structure by revealing details about the molecular framework.

By judiciously applying both techniques, researchers can achieve a level of analytical certainty that is essential for advancing drug discovery and development programs. This integrated, self-validating methodology ensures that subsequent biological and pharmacological studies are conducted on a well-characterized and pure chemical entity.

References

  • Synthesis and Characterization of N-(3-(8-bromoimidazo [1, 2- a]pyridin-2-yl)-4-fluorophenyl)benzamide Derivatives. (2021). International Journal of Research in Engineering and Science (IJRES). [Link]

  • High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence | Environmental Science & Technology. (2014). ACS Publications. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). Lirias. [Link]

  • Current developments in LC-MS for pharmaceutical analysis. (2020). SciSpace. [Link]

Sources

Biological activity of 2-chloro vs 2-methyl imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-chloro- versus 2-methyl-imidazo[1,2-a]pyridines , designed for medicinal chemists and drug development professionals. It synthesizes structure-activity relationship (SAR) data, synthetic accessibility, and pharmacological profiles.[1]

Executive Summary: The "Anchor" vs. The "Tuner"

In the optimization of the imidazo[1,2-a]pyridine scaffold—a privileged structure found in drugs like Zolpidem and Olprinone —the substituent at the C2 position plays a critical role in defining the molecule's electronic landscape and metabolic fate.

  • 2-Methyl (The Anchor): The industry standard. It provides metabolic stability, moderate lipophilicity, and electron-donating effects that enhance the basicity of the N1 nitrogen, often crucial for hydrogen bonding in kinase hinge regions.[1]

  • 2-Chloro (The Tuner): A specialized bioisostere. It introduces an electron-withdrawing effect that lowers N1 basicity, modulates pKa, and serves as a metabolic blocker or a reactive handle for covalent inhibitor design.[1]

Physicochemical & Electronic Profile

The choice between a methyl and a chloro substituent fundamentally alters the core's interaction potential.

Feature2-Methyl Substituent 2-Chloro Substituent Implication for Drug Design
Electronic Effect Inductive Donor (+I)Inductive Withdrawing (-I)Methyl enhances N1 H-bond acceptance (critical for kinases). Chloro reduces it, potentially improving selectivity.[1]
Steric Bulk Moderate (Spherical)Moderate (Spherical)Similar steric volume (Van der Waals radii: Me ~2.0 Å, Cl ~1.75 Å), allowing bioisosteric replacement without clashing.[1]
Lipophilicity Increases LogPIncreases LogP (Higher than Me)Chloro analogs are generally more lipophilic, improving membrane permeability but potentially lowering solubility.[1]
Metabolic Stability Susceptible to benzylic oxidationBlocks metabolic oxidation at C2Chloro prevents C2-oxidation but may introduce liability for nucleophilic displacement (glutathione) if activated.
Synthetic Ease High (One-pot condensation)Moderate to LowMethyl is accessible via standard condensation; Chloro often requires specialized precursors or post-synthetic modification.[1]

Biological Activity & Case Studies

Case Study A: Anticancer Activity (Kinase Inhibition)[1][2]
  • 2-Methyl Role: In PI3K and CDK inhibitors, the 2-methyl group is frequently employed to position the scaffold within the ATP-binding pocket. The electron-donating nature boosts the electron density at N1 , strengthening the hydrogen bond with the kinase hinge region backbone residues.

    • Data Point: 2-Methyl analogs of PI3K inhibitors often show IC50 values in the low nanomolar range (e.g., <50 nM) due to this optimized electronic fit.[1]

  • 2-Chloro Role: Emerging research utilizes the 2-chloro group in Schiff base derivatives and covalent inhibitors .

    • Mechanism:[2][3] The electron-withdrawing chlorine activates the C3 position for nucleophilic attack or modulates the reactivity of warheads attached elsewhere.

    • Experimental Data: Novel 2-chloroimidazo[1,2-a]pyridine-based Schiff bases demonstrated cytotoxicity against A-549 (Lung) and A-498 (Kidney) cell lines, with specific analogs showing "moderate to good" activity, though often lower than optimized 2-aryl variants.[1]

Case Study B: Antimicrobial & Antitubercular
  • 2-Methyl Role: A cornerstone in antitubercular discovery (e.g., Q203 analogs).[1] The 2-methyl group provides a stable lipophilic anchor that supports the binding of bulky biaryl ethers at the C3 position.

    • SAR Insight: Removal of the 2-methyl or replacement with polar groups often leads to a loss of potency against M. tuberculosis.

  • 2-Chloro Role: Used to probe the electronic requirements of the binding pocket.

    • Comparison: In direct head-to-head SAR studies of imidazo[1,2-a]pyridine-3-carboxamides, replacing a methyl with a chloro group (specifically at position 7 or 2) can diminish activity by 5-fold (e.g., MIC shifts from 0.004 µM to 0.02 µM), suggesting the target prefers the electron-rich or specific steric shape of the methyl group.[1]

Experimental Protocols

Protocol A: Synthesis of 2-Methylimidazo[1,2-a]pyridine (Standard)
  • Principle: Condensation of 2-aminopyridine with

    
    -haloketones (Ortoleva-King type reaction).
    
  • Reagents: 2-Aminopyridine (1.0 eq), Chloroacetone (1.1 eq), Ethanol (Solvent), NaHCO

    
     (Base).[1]
    
  • Workflow:

    • Dissolve 2-aminopyridine in ethanol (0.5 M).

    • Add chloroacetone dropwise at room temperature.

    • Reflux for 4–6 hours (Monitor by TLC: 5% MeOH/DCM).

    • Cool and neutralize with saturated NaHCO

      
      .
      
    • Extract with Ethyl Acetate, dry over MgSO

      
      , and concentrate.
      
    • Yield: Typically 80–95%.

Protocol B: Synthesis of 2-Chloroimidazo[1,2-a]pyridine (Specialized)
  • Principle: Unlike the methyl variant, the 2-chloro derivative is often synthesized via a Sandmeyer-like transformation or condensation with 1,1,3-trichloroacetone followed by reduction, though a more direct route involves specialized cyclization.[1]

  • Route (Literature Adapted):

    • React 2-aminopyridine with 1,2-dichloroethyl ethyl ether or chloroacetaldehyde (gives parent).[1]

    • Direct C2-Chlorination is difficult; usually, the 2-chloro substituent is installed using 2-bromo-2-chloro-1-phenylethanone derivatives (if an aryl group is also present) or via lithiation/halogenation sequences.[1]

    • Alternative: Reaction of 2-aminopyridine with trichloroethylene in the presence of base can yield chlorinated intermediates.

    • Note: Due to the lower stability of the C2-Cl bond to nucleophilic displacement during synthesis, yields are typically lower (40–60%).[1]

Decision Logic & Visualization

The following diagram illustrates the decision process for selecting between 2-Me and 2-Cl during Lead Optimization.

SAR_Decision_Tree Start Lead Optimization: Imidazo[1,2-a]pyridine Core Goal Define SAR Objective Start->Goal Branch_Hinge Target: Kinase Hinge Binding (Need H-Bond Acceptor) Goal->Branch_Hinge Branch_Metab Target: Metabolic Stability (Block Oxidation) Goal->Branch_Metab Branch_Covalent Target: Covalent Inhibitor (Need Electrophile Activation) Goal->Branch_Covalent Use_Me Select 2-Methyl (+I Effect increases N1 Basicity) Branch_Hinge->Use_Me Maximize N1 electron density Branch_Metab->Use_Me Acceptable if t1/2 is high Use_Cl Select 2-Chloro (-I Effect, Blocks C2-Oxidation) Branch_Metab->Use_Cl Prevent benzylic oxidation Use_Cl_Warhead Select 2-Chloro (Modulates Warhead Reactivity) Branch_Covalent->Use_Cl_Warhead Tune electrophilicity

Caption: SAR Decision Tree for selecting C2 substituents based on target requirements (Hinge Binding vs. Metabolic Stability).

References

  • Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis.

    • Source: PMC (NIH)[1]

    • Context: Discusses SAR where 7-chloro substitution diminished activity compared to methyl, highlighting the sensitivity of the scaffold to electronic/steric changes.
  • New 2-Chloroimidazo[1,2-a]pyridine induced Schiff bases: Synthesis, characterization, antimicrobial and anticancer activity.

    • Source: Chemical Physics Impact (ResearchGate)[1]

    • Context: Explicitly details the synthesis and testing of 2-chloro derivatives against A-549 and A-498 cancer lines.
  • Synthesis and cytotoxic activity of 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine deriv

    • Source: European Journal of Medicinal Chemistry
    • Context: Establishes 2-methylimidazo[1,2-a]pyridine as a key scaffold for PI3K/CDK inhibition.
  • The discovery of novel imidazo[1,2-a]pyridine deriv

    • Source: Organic & Biomolecular Chemistry (RSC)[1]

    • Context: Explores the scaffold for covalent inhibition, relevant to the "Tuner" role of chloro-substituents.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.

    • Source: ACS Omega[1]

    • Context: Comprehensive review of synthetic strategies (GBB, condensation) and biological applications.[1][4][5]

    • [1]

Sources

A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-Imidazo[1,2-a]pyridine in Modern Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Imidazo[1,2-a]pyridine Scaffold and the C2 Halogen Dilemma

The imidazo[1,2-a]pyridine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs such as Zolpidem, Alpidem, and Saripidem.[1][2] Its unique electronic properties and rigid, bicyclic structure make it a "privileged scaffold" for engaging with biological targets. Functionalization of this core is paramount for modulating pharmacological activity, and the C2 position, in particular, serves as a key handle for introducing molecular diversity.

For synthetic chemists, the choice of starting material is a critical decision that dictates subsequent reaction efficiency, cost, and scalability. When embarking on a campaign to functionalize the C2 position, a common crossroads is the choice between 2-chloro- and 2-bromo-imidazo[1,2-a]pyridine. While the chloro- derivative is often more cost-effective and readily available, the bromo- analogue has traditionally been favored for its higher reactivity.

This in-depth guide provides a comparative analysis of the reactivity profiles of these two essential building blocks. We will dissect the fundamental principles governing their differential reactivity, provide experimental data from key transformations, and offer detailed protocols to empower researchers in making informed strategic decisions for their synthetic endeavors.

Fundamental Principles: Why Halogen Choice Matters

The disparate reactivity between the 2-chloro and 2-bromo analogues is rooted in fundamental chemical principles, primarily the carbon-halogen (C-X) bond strength and its impact on the rate-determining step of many catalytic cycles.

1.1. Carbon-Halogen Bond Dissociation Energy (BDE)

The C-Br bond is inherently weaker and more polarizable than the C-Cl bond. The average bond dissociation energy for a C(sp²)-Cl bond is approximately 339 kJ/mol, whereas for a C(sp²)-Br bond, it is significantly lower at around 276 kJ/mol.[3] This ~63 kJ/mol difference means that significantly less energy is required to cleave the C-Br bond, a crucial factor in many reaction mechanisms.

1.2. The Oxidative Addition Step in Palladium Catalysis

In palladium-catalyzed cross-coupling reactions—the workhorse of modern C-C, C-N, and C-O bond formation—the first and often rate-limiting step is the oxidative addition of the aryl halide to a Pd(0) complex.[4] During this step, the C-X bond is broken, and two new bonds (Pd-C and Pd-X) are formed.

Due to its lower bond dissociation energy, the 2-bromo-imidazo[1,2-a]pyridine undergoes oxidative addition to the Pd(0) catalyst much more readily and under milder conditions than its 2-chloro counterpart.[5][6][7] Activating the stronger C-Cl bond often necessitates more aggressive reaction conditions, higher catalyst loadings, or the use of specialized, highly electron-rich, and bulky phosphine ligands designed to promote this challenging step.[8][9]

cluster_reactivity Reactivity Logic Flow Bond_Strength C-X Bond Strength (C-Cl > C-Br) Oxidative_Addition Ease of Oxidative Addition (Ar-Br > Ar-Cl) Bond_Strength->Oxidative_Addition Inversely Proportional Overall_Reactivity Overall Cross-Coupling Reactivity (2-Bromo > 2-Chloro) Oxidative_Addition->Overall_Reactivity Directly Proportional

Caption: Relationship between C-X bond strength and cross-coupling reactivity.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The most significant differences between the two substrates are observed in palladium-catalyzed reactions. Below is a comparative summary based on common transformations.

2.1. Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a cornerstone for creating biaryl structures. Here, the reactivity gap between chloro and bromo substrates is well-documented.

SubstrateTypical Catalyst SystemTypical ConditionsYield RangeCausality & Insight
2-Bromo-Imidazo[1,2-a]pyridine Pd(PPh₃)₄, Pd(OAc)₂/PPh₃80-100 °C, aq. base (Na₂CO₃, K₂CO₃)75-95%The C-Br bond is readily activated by standard, broadly used palladium catalysts. The reaction is often robust and high-yielding under conventional thermal heating or microwave irradiation.[10]
2-Chloro-Imidazo[1,2-a]pyridine Pd₂(dba)₃ / Bulky Ligand (e.g., SPhos, XPhos, nBuPAd₂)100-130 °C, strong base (K₃PO₄, Cs₂CO₃)50-85%Activation of the C-Cl bond requires a more potent catalytic system. Bulky, electron-rich phosphine ligands are essential to promote the difficult oxidative addition step.[11][12] Higher temperatures are also typically required.

2.2. Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is critical for installing amine functionalities, which are prevalent in pharmaceuticals. The choice of halogen significantly impacts the required catalytic system.

SubstrateTypical Catalyst SystemTypical ConditionsYield RangeCausality & Insight
2-Bromo-Imidazo[1,2-a]pyridine Pd₂(dba)₃ / BINAP or Xantphos80-110 °C, NaOtBu or K₂CO₃80-98%Standard Buchwald-Hartwig catalyst systems are highly effective. The reaction proceeds efficiently with a wide range of primary and secondary amines, including volatile ones.[4][13]
2-Chloro-Imidazo[1,2-a]pyridine Pd(OAc)₂ / Bulky Biarylphosphine Ligand (e.g., RuPhos, BrettPhos)100-120 °C, Stronger base (LiHMDS, K₃PO₄)60-90%Similar to the Suzuki coupling, C-Cl bond activation demands a more specialized, state-of-the-art catalyst system. The use of stronger, non-nucleophilic bases is often necessary to facilitate the catalytic cycle without catalyst decomposition.

2.3. Sonogashira Coupling (C-C sp Bond Formation)

Used to introduce alkyne moieties, the Sonogashira reaction also displays a clear reactivity trend.

SubstrateTypical Catalyst SystemTypical ConditionsYield RangeCausality & Insight
2-Bromo-Imidazo[1,2-a]pyridine Pd(PPh₃)₂Cl₂, CuIRoom Temp to 60 °C, Amine base (Et₃N, DIPEA)70-95%The classic Pd/Cu co-catalyzed system works exceptionally well under mild conditions.[14][15] Copper-free variations are also highly effective for the bromo substrate.
2-Chloro-Imidazo[1,2-a]pyridine Pd(OAc)₂ / NHC Ligand (e.g., IPr) or Bulky Phosphine80-120 °C, Amine base40-75%The chloro-analogue is significantly less reactive and often requires higher temperatures and more specialized ligands, such as N-heterocyclic carbenes (NHCs), to achieve reasonable yields. The reaction scope may be more limited.

Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis highlights the C-X bond strength difference, SNAr reactivity is governed by the electrophilicity of the C2 carbon. The reaction proceeds via a Meisenheimer-like intermediate.[16]

cluster_snar General SNAr Mechanism Start 2-Halo-Imidazo[1,2-a]pyridine + Nucleophile (Nu⁻) Intermediate Meisenheimer-like Intermediate (Aromaticity Disrupted) Start->Intermediate Nucleophilic Attack (Slow) Product 2-Nu-Imidazo[1,2-a]pyridine + Halide (X⁻) Intermediate->Product Halide Expulsion (Fast)

Caption: Simplified workflow for an SNAr reaction.

In this context, the more electronegative chlorine atom exerts a stronger electron-withdrawing inductive effect than bromine, making the C2 carbon slightly more electrophilic. However, for SNAr reactions, the ability of the leaving group to depart is also critical. The general leaving group ability is I > Br > Cl > F.

For imidazo[1,2-a]pyridines, which are already electron-rich heterocycles, SNAr reactions at the C2 position are generally challenging without additional activation (e.g., a strongly electron-withdrawing group on the ring). When the reaction is feasible, the 2-bromo derivative often provides a better balance of sufficient electrophilicity and excellent leaving group ability, leading to cleaner reactions and better yields compared to the 2-chloro analogue.

Experimental Section: Protocols for a Model Reaction

To provide a practical context, we present validated, step-by-step protocols for a Buchwald-Hartwig amination, illustrating the necessary adjustments for each substrate.

cluster_workflow Typical Cross-Coupling Experimental Workflow Setup 1. Add Reagents (Aryl Halide, Amine, Base, Catalyst, Ligand, Solvent) to Schlenk Flask Inert 2. Degas System (Vacuum/Argon Cycles) Setup->Inert React 3. Heat to Temperature (Stir for specified time) Inert->React Workup 4. Cool, Quench, and Extract React->Workup Purify 5. Purify (Column Chromatography) Workup->Purify Analyze 6. Characterize Product Purify->Analyze

Caption: A generalized workflow for laboratory cross-coupling experiments.

Protocol 4.1: Buchwald-Hartwig Amination of 2-Bromo-Imidazo[1,2-a]pyridine with Morpholine

  • Materials: 2-Bromo-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), Morpholine (1.2 mmol, 1.2 equiv), Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and anhydrous Toluene (5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-bromo-imidazo[1,2-a]pyridine, NaOtBu, Pd₂(dba)₃, and Xantphos.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous toluene via syringe, followed by morpholine.

    • Heat the reaction mixture to 100 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and quench with water (10 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-(morpholino)imidazo[1,2-a]pyridine.

Protocol 4.2: Buchwald-Hartwig Amination of 2-Chloro-Imidazo[1,2-a]pyridine with Morpholine

  • Materials: 2-Chloro-imidazo[1,2-a]pyridine (1.0 mmol, 1.0 equiv), Morpholine (1.2 mmol, 1.2 equiv), Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv), Palladium(II) Acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%), RuPhos (0.06 mmol, 6 mol%), and anhydrous 1,4-Dioxane (5 mL).

  • Procedure:

    • To an oven-dried Schlenk flask, add 2-chloro-imidazo[1,2-a]pyridine, K₃PO₄, Pd(OAc)₂, and RuPhos.

    • Seal the flask with a septum, and evacuate and backfill with argon three times.

    • Add anhydrous 1,4-dioxane via syringe, followed by morpholine.

    • Heat the reaction mixture to 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate in vacuo.

    • Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Causality behind Protocol Choices: The protocol for the 2-chloro substrate necessitates a higher catalyst loading (3 mol% vs 2%), a more specialized and expensive ligand (RuPhos vs Xantphos), a higher temperature (110 °C vs 100 °C), and typically a longer reaction time. This is a direct consequence of the higher energy barrier for the oxidative addition of the C-Cl bond.

Conclusion and Strategic Recommendations

The choice between 2-chloro- and 2-bromo-imidazo[1,2-a]pyridine is a classic trade-off between substrate cost and reaction efficiency.

  • Choose 2-Bromo-Imidazo[1,2-a]pyridine for:

    • Rapid Discovery & High Success Rate: It is the more reactive and reliable substrate, especially for complex or sensitive coupling partners.

    • Milder Conditions: Reactions can often be performed at lower temperatures, preserving sensitive functional groups elsewhere in the molecule.

    • Broader Catalyst Compatibility: It works well with a wide range of standard, less expensive palladium catalysts and ligands.

  • Choose 2-Chloro-Imidazo[1,2-a]pyridine for:

    • Large-Scale Synthesis & Cost Optimization: For later-stage development where cost is a major driver, developing a robust process with the cheaper chloro- starting material can be highly advantageous.

    • When Orthogonal Reactivity is Needed: In molecules containing both a bromo and a chloro group, the bromo- position can often be functionalized selectively, leaving the chloro- group available for a subsequent, different transformation.

For early-stage research and development where speed and reliability are paramount, the higher reactivity of the 2-bromo derivative makes it the superior choice. For process chemistry and large-scale manufacturing, the initial investment in developing a robust protocol for the 2-chloro analogue can yield significant long-term cost savings.

References

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  • Al-dujaili, M. Q., & Al-Masoudi, N. A. (2018). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 8(11), 533. [Link][10]

  • Bakherad, M., et al. (2008). Pd-Cu Catalyzed Heterocyclization During Sonogashira Coupling: Synthesis of 2-Benzylimidazo (1,2-A) Pyridine. Scribd. [Link][21]

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Safety Operating Guide

Proper Disposal of 8-Bromo-2-chloroimidazo[1,2-a]pyridine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is not just a matter of regulatory compliance, but a cornerstone of a safe and efficient laboratory environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 8-Bromo-2-chloroimidazo[1,2-a]pyridine, a halogenated heterocyclic compound. Our focus is to provide not just a set of instructions, but a framework for understanding the rationale behind these procedures, ensuring a culture of safety and scientific integrity in your laboratory.

Understanding the Hazard Profile

8-Bromo-2-chloroimidazo[1,2-a]pyridine is a combustible solid that is categorized as causing skin and serious eye irritation, and may cause respiratory irritation.[1] A thorough understanding of its chemical properties is the first step in its safe management.

PropertyValueSource
Molecular Formula C₇H₄BrClN₂[2]
Appearance Powder[2]
Hazards Skin Irritant, Eye Irritant, Respiratory Irritant[1]

Given its halogenated nature, 8-Bromo-2-chloroimidazo[1,2-a]pyridine is classified as a halogenated organic waste. This classification is critical as it dictates the specific disposal pathway required by environmental regulations to prevent the formation of harmful byproducts during waste treatment.[3]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 8-Bromo-2-chloroimidazo[1,2-a]pyridine, from the point of generation to final collection by environmental health and safety (EHS) personnel.

DisposalWorkflow cluster_pre_disposal Pre-Disposal Steps cluster_disposal_procedure Disposal Procedure cluster_post_disposal Post-Disposal A 1. Hazard Assessment & Personal Protective Equipment (PPE) B 2. Waste Segregation A->B Ensure proper waste stream C 3. Container Selection & Labeling B->C Isolate halogenated waste D 4. Waste Accumulation C->D Secure & document waste E 5. Final Disposal Request D->E Schedule EHS pickup F 6. Decontamination of Labware & Surfaces E->F Prevent cross- contamination

Figure 1: Disposal workflow for 8-Bromo-2-chloroimidazo[1,2-a]pyridine.
Hazard Assessment and Personal Protective Equipment (PPE)

Before handling any waste, a thorough hazard assessment is paramount. The Occupational Safety and Health Administration (OSHA) mandates that employers provide a safe workplace, which includes protecting workers from chemical hazards.[4]

  • Action: Always consult the Safety Data Sheet (SDS) for 8-Bromo-2-chloroimidazo[1,2-a]pyridine before beginning any work.[1][5]

  • Rationale: The SDS provides critical information on hazards, handling, and emergency procedures. This step ensures you are aware of the specific risks associated with the compound.

  • Required PPE:

    • Eye Protection: Wear tightly fitting safety goggles.[6]

    • Hand Protection: Wear chemically resistant gloves.

    • Body Protection: A lab coat is mandatory.

    • Respiratory Protection: If there is a risk of generating dust, a respirator may be necessary.[6]

Waste Segregation: The Cornerstone of Safe Disposal

Proper segregation of chemical waste is a fundamental principle of laboratory safety and environmental responsibility. Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the disposal process.

  • Action: Designate a specific waste container for "Halogenated Organic Solids." Never mix 8-Bromo-2-chloroimidazo[1,2-a]pyridine with non-halogenated organic waste, aqueous waste, or other incompatible chemicals.[3][7]

  • Rationale: Halogenated wastes require specific disposal methods, typically high-temperature incineration, to ensure the complete destruction of the halogenated molecules and prevent the formation of persistent organic pollutants.[8][9][10] Mixing with other waste types can interfere with the incineration process and may result in the release of toxic substances.

Container Selection and Labeling: Ensuring Clarity and Compliance

The integrity of the waste container and the accuracy of its label are critical for safe storage and transport. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) has strict regulations for hazardous waste containers.[11][12][13]

  • Action:

    • Select a container that is compatible with 8-Bromo-2-chloroimidazo[1,2-a]pyridine. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.

    • Affix a "Hazardous Waste" label to the container before adding any waste.[14]

    • On the label, clearly write the full chemical name: "8-Bromo-2-chloroimidazo[1,2-a]pyridine." Do not use abbreviations.

    • Maintain a log of the amount of waste added to the container.

  • Rationale: Proper container selection prevents leaks and reactions with the container material.[15] Accurate and complete labeling is an OSHA and EPA requirement that ensures everyone who handles the container is aware of its contents and associated hazards, preventing accidental exposures and improper disposal.[16][17]

Waste Accumulation: Safe Storage in the Laboratory

The designated area for storing hazardous waste within the laboratory is known as a satellite accumulation area.

  • Action:

    • Store the labeled waste container in a designated and well-ventilated satellite accumulation area, such as a chemical fume hood.[18]

    • Keep the container securely closed except when adding waste.[14]

    • Ensure the satellite accumulation area is away from sources of ignition and incompatible chemicals.

  • Rationale: Storing hazardous waste in a designated, ventilated area minimizes the risk of exposure to laboratory personnel. Keeping the container closed prevents the release of vapors and reduces the risk of spills.

Final Disposal Request: Handover to Professionals

Once the waste container is full or you no longer need to add to it, it is time to arrange for its removal by your institution's Environmental Health and Safety (EHS) department.

  • Action: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[19]

  • Rationale: EHS personnel are trained in the safe handling, transportation, and final disposal of hazardous waste in compliance with all federal, state, and local regulations.

Decontamination of Labware and Surfaces: Preventing Cross-Contamination

Thorough decontamination of all equipment and surfaces that have come into contact with 8-Bromo-2-chloroimidazo[1,2-a]pyridine is a critical final step.

  • Action:

    • Glassware and Reusable Equipment:

      • Rinse with a suitable organic solvent (e.g., acetone or ethanol) to remove any residual compound.

      • Collect the initial rinsate as halogenated organic liquid waste.[20]

      • Wash with soap and water, followed by a final rinse with deionized water.

    • Surfaces (Fume Hood, Benchtop):

      • Wipe down the surface with a cloth or paper towel dampened with a suitable solvent, followed by cleaning with soap and water.[21]

      • Dispose of the contaminated wipes as solid halogenated waste.

  • Rationale: Proper decontamination prevents unintentional cross-contamination of future experiments and ensures the safety of other laboratory personnel who may use the same equipment or workspace.[22][23][24]

Conclusion: A Commitment to Safety and Scientific Excellence

The proper disposal of 8-Bromo-2-chloroimidazo[1,2-a]pyridine is a multi-step process that requires careful planning and execution. By understanding the hazards, adhering to established protocols, and recognizing the scientific reasoning behind each step, you contribute to a safer laboratory environment and ensure compliance with environmental regulations. This commitment to responsible chemical management is a hallmark of scientific excellence and a core tenet of trusted research.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.